Totarol
Description
Structure
3D Structure
Properties
IUPAC Name |
(4bS,8aS)-4b,8,8-trimethyl-1-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O/c1-13(2)18-14-7-10-17-19(3,4)11-6-12-20(17,5)15(14)8-9-16(18)21/h8-9,13,17,21H,6-7,10-12H2,1-5H3/t17-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVDANDJSTYELM-FXAWDEMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC2=C1CCC3C2(CCCC3(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C=CC2=C1CC[C@@H]3[C@@]2(CCCC3(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047752 | |
| Record name | Totarol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
511-15-9 | |
| Record name | (+)-Totarol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=511-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Totarol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Totarol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4bS-trans-8,8-Trimethyl-4b,5,6,7,8,8a,9,10-octahydro-1-isopropyl-phenanthren-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOTAROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67NH2854WW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Isolation and Biosynthesis of Totarol
Natural Sources and Occurrence of Totarol (B1681349)
This compound is predominantly found in the heartwood of trees from the Podocarpaceae family, with its presence also identified in a variety of other plant species. This wide distribution highlights the compound's significance in the chemical ecology of these plants.
The primary and most commercially significant source of this compound is the heartwood of the New Zealand native tree, Podocarpus totara. The remarkable durability and resistance to decay of this wood are largely attributed to the high concentration of this compound. Extraction is often carried out using supercritical fluid extraction with carbon dioxide, a method that offers high efficiency and purity without the use of harsh organic solvents. This process typically involves chipping the heartwood, followed by extraction under high pressure and controlled temperatures to yield a potent this compound-rich extract.
Beyond its primary source, this compound has been identified in a range of other plant species, indicating a broader botanical distribution. The presence of this compound across different genera suggests a conserved evolutionary function, likely related to defense against microbial pathogens.
| Plant Species | Family |
| Thuja orientalis | Cupressaceae |
| Chamaecyparis nootkatensis | Cupressaceae |
| Buddleja perfoliata | Scrophulariaceae |
| Thujopsis dolabrata var. hondai | Cupressaceae |
| Tetraclinis articulata | Cupressaceae |
| Juniperus communis | Cupressaceae |
| Kaempferia parishii | Zingiberaceae |
Biosynthetic Pathways and Precursors of this compound
The biosynthesis of this compound is a complex enzymatic process that begins with a universal precursor for diterpenes. This pathway involves a series of cyclizations and rearrangements to form the characteristic tricyclic structure of this compound.
The biosynthesis of this compound, like other diterpenoids, is proposed to originate from geranylgeranyl diphosphate (GGPP). The formation of the abietane skeleton, a common precursor for many diterpenes including this compound, is a key step. This process is initiated by the protonation-induced cyclization of GGPP, catalyzed by a diterpene synthase, to form a copalyl diphosphate (CPP) intermediate. Further cyclization and rearrangement of CPP, followed by a series of oxidative modifications and the characteristic aromatic C-ring formation, are thought to lead to the final this compound molecule. While the complete enzymatic cascade has not been fully elucidated, the pathway is believed to involve several cytochrome P450 monooxygenases and other modifying enzymes.
Nagilactones are a group of structurally complex norditerpenoid dilactones also found in Podocarpus species. It is hypothesized that this compound and nagilactones share a common biosynthetic origin from the abietane diterpene skeleton. The biosynthesis of nagilactones is thought to diverge from the pathway leading to this compound after the formation of a common abietane intermediate. This intermediate would then undergo a series of oxidative modifications, including lactone ring formations and rearrangements, to yield the diverse structures of nagilactones. The co-occurrence of this compound and nagilactones in the same plant genus strongly suggests a closely related biosynthetic relationship, with specific enzymatic pathways dictating the final product.
Sustainable Sourcing Methodologies for this compound
The increasing demand for this compound in various industries has necessitated the development of sustainable sourcing practices. These methods aim to minimize the environmental impact while ensuring a consistent supply of this valuable compound.
One of the primary sustainable sourcing strategies for this compound involves the utilization of dead or fallen Podocarpus totara trees, as well as reclaimed wood from old fence posts and building materials. This approach avoids the harvesting of living trees and makes use of a resource that would otherwise be considered waste. The inherent stability of this compound allows it to remain present in the heartwood for extended periods, making this a viable and eco-friendly option.
Furthermore, advancements in plant cell and tissue culture technologies present a promising avenue for the sustainable production of this compound. By cultivating Podocarpus totara cells in bioreactors, it may be possible to produce this compound in a controlled environment, independent of geographical and climatic constraints. This method also offers the potential for metabolic engineering to enhance yields and purity. Research in this area is ongoing and could provide a highly sustainable and scalable source of this compound in the future.
Extraction from Fallen Tōtara Trees and Green Waste
The primary source for commercial this compound extraction is recycled and recovered Tōtara wood. herbs.org.nz A key aspect of its sustainable sourcing is that no living Tōtara trees are harvested for this purpose This compound.com. The compound is effectively isolated from dead heartwood, which includes fallen trees gathered from forest floors, old fence posts, stumps, and even foundation blocks from old structures google.comThis compound.com.
This method ensures that the extraction process has a minimal ecological footprint. In addition to utilizing fallen timber, the process also makes use of "green waste," which consists of off-cuts and other wood residues from Tōtara logs being processed for other uses thefacialist.co.nz. This approach transforms what would otherwise be waste material into a valuable resource. For extraction, the collected wood is typically chipped or ground to a particle size of approximately 0.5 to 1 mm to increase the surface area, thereby improving the efficiency of the extraction process google.com.
Supercritical Fluid Extraction Techniques
Modern extraction of this compound predominantly uses Supercritical Fluid Extraction (SFE), a technology that employs near-critical fluids, most commonly carbon dioxide (CO₂), as the solvent google.comThis compound.com. This method is favored because it is clean, efficient, and produces a pure, organic extract free from the chemical solvent residues that can result from older methods like alcohol percolation This compound.com.
In the SFE process, carbon dioxide is subjected to conditions above its critical temperature and pressure, where it behaves as a supercritical fluid. This fluid is then pumped through large vats containing the chipped Tōtara wood This compound.com. The supercritical CO₂ acts as a solvent, dissolving the this compound from the wood matrix. The resulting solution is then passed through a pressure-reductive valve into a separator. As the pressure drops, the CO₂ loses its solvent properties, causing the this compound extract to precipitate and collect for removal This compound.com.
Research has shown that adjusting the pressure and temperature of the supercritical CO₂ can selectively extract different components. For instance, lower pressures can yield an extract with a higher proportion of this compound, while subsequent extractions at higher pressures can remove other, non-Totarol compounds google.com. This allows for precise control over the purity of the final product.
| Source Material | Extraction Pressure (bar) | Extraction Temperature (K) | Resulting Extract Composition | Reference |
|---|---|---|---|---|
| Tōtara Wood Chips | 150 | 333 | High proportion of this compound-containing extract recovered. | google.com |
| Tōtara Fence Posts | 85 | Not Specified | Extract comprising 70% this compound. | google.com |
| Tōtara Fence Posts | 90 | Not Specified | Extract comprising 71% this compound. | google.com |
| Tōtara Wood Chips | 300 | Not Specified | Lower proportion of this compound (around 40% by mass) with higher overall extract yield. | google.com |
Ecological Impact and Reforestation Initiatives
The commercial extraction of this compound is founded on principles of sustainability. The strict policy of using only fallen and dead Tōtara wood ensures that living forests are not disturbed This compound.comthefacialist.co.nz. This practice aligns with the regulations of New Zealand's Forests Act, which governs the harvesting of all native timber and requires that any commercial operations are conducted on a sustainable basis, prohibiting clear-felling and mandating the maintenance of a permanent forest cover totaraindustry.co.nz. Harvesting permits are controlled by Te Uru Rākau (Forestry New Zealand) and the Ministry for Primary Industries totaraindustry.co.nz.
Beyond simply avoiding harm, there are active initiatives aimed at promoting the growth and management of Tōtara forests. The Tōtara Industry Pilot is a collaborative project involving government agencies, research institutes, and landowners to explore the sustainable cultivation and harvesting of Tōtara on private and Māori-owned land canopy.govt.nz. This program encourages the planting of new Tōtara stands and the management of naturally regenerating forests totaraindustry.co.nztotaraindustry.co.nz.
These initiatives provide environmental benefits such as improved water and soil conservation, carbon sequestration, and enhanced biodiversity totaraindustry.co.nzscionresearch.com. By creating a viable industry from a sustainably managed resource, the goal is to encourage landowners to see Tōtara not as a weed to be cleared for pasture, but as a valuable asset, thus increasing the area of native forest cover in the landscape totaraindustry.co.nztotaraindustry.co.nz.
Pharmacological Activities and Mechanisms of Action
Antimicrobial Activities
Totarol (B1681349), a naturally occurring phenolic diterpenoid, has demonstrated significant antimicrobial properties, particularly against a range of bacteria. Its efficacy has been the subject of numerous studies, highlighting its potential as a potent antibacterial agent.
This compound exhibits pronounced activity against various Gram-positive bacteria, including several clinically significant and antibiotic-resistant strains.
Staphylococcus aureus and MRSA: this compound has shown strong bactericidal activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) strains. mahidol.ac.th Studies have reported Minimum Inhibitory Concentration (MIC) values for this compound against S. aureus to be in the range of 2–4 μg/mL. nih.gov For some MRSA strains, the MIC has been recorded as low as 0.78 µg/mL. researchgate.net Research has indicated that this compound can disrupt the cell membrane of S. aureus, leading to cell death. researchgate.net
Enterococcus faecalis and VREF: this compound has demonstrated potent antibacterial activity against vancomycin-resistant Enterococcus faecalis (VREF). researchgate.netnih.gov One study highlighted its effectiveness at a very low concentration of 0.25 µg/mL against VREF. researchgate.netnih.gov This indicates that this compound could be a promising agent in combating infections caused by these multidrug-resistant bacteria. Specific MIC values for non-vancomycin-resistant Enterococcus faecalis were not found in the reviewed sources.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Gram-Positive Bacteria
| Bacterial Species | Strain | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Food-borne isolates | 2 - 4 |
| Staphylococcus aureus | ATCC 29213 | 2 |
| MRSA | ATCC 33591 | 0.78 |
| MRSA | ATCC 33592 | 0.78 |
| VREF | - | 0.25 |
This compound has been identified as an active compound against Mycobacterium tuberculosis. mdpi.com While specific MIC values are not consistently reported across studies, its inhibitory action is significant. The proposed mechanism of action involves the targeting of the FtsZ protein, which is crucial for bacterial cell division, suggesting this compound could be a valuable lead compound in the development of new antitubercular drugs. researchgate.net
This compound's antibacterial spectrum extends to several other bacterial species.
Bacillus subtilis: this compound has been found to inhibit the proliferation of Bacillus subtilis with a Minimum Inhibitory Concentration (MIC) of 2 µM. researchgate.net
Streptococcus mutans: This oral bacterium, a primary causative agent of dental caries, is susceptible to this compound. Studies have reported MIC values for this compound against Streptococcus mutans. mahidol.ac.th
Propionibacterium acnes: this compound exhibits potent activity against Propionibacterium acnes, the bacterium linked to acne. It has been described as the most sensitive bacterium to this compound in some studies. mahidol.ac.th
Staphylococcus pseudintermedius and S. coagulans: In veterinary medicine, this compound has shown efficacy against staphylococci isolated from dogs and cats with skin infections. For both methicillin-resistant and methicillin-susceptible strains of Staphylococcus pseudintermedius and most strains of S. coagulans, the MIC was found to be 4 µg/mL. researchgate.net One methicillin-susceptible S. coagulans strain showed a higher MIC of 40 µg/mL. researchgate.net
Streptococcus gordonii: As an early colonizer in the oral cavity, Streptococcus gordonii is also inhibited by this compound, which has shown promising bactericidal effects and the ability to inhibit biofilm growth. mdpi.com However, specific MIC values were not detailed in the available research.
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Other Bacterial Species
| Bacterial Species | Strain | MIC (µg/mL) |
|---|---|---|
| Bacillus subtilis | - | ~0.57 (2 µM) |
| Staphylococcus pseudintermedius | Methicillin-resistant & susceptible | 4 |
| Staphylococcus coagulans | Methicillin-resistant & most susceptible | 4 |
| Staphylococcus coagulans | One methicillin-susceptible strain | 40 |
A primary mechanism of this compound's antibacterial activity is the disruption of bacterial cell division, a process known as cytokinesis. researchgate.net This is achieved by targeting a key protein, FtsZ. researchgate.net
FtsZ is a bacterial homolog of eukaryotic tubulin and is essential for cell division in most bacteria. It polymerizes at the mid-cell to form a contractile ring structure called the Z-ring. researchgate.net This ring serves as a scaffold for the recruitment of other cell division proteins, and its constriction ultimately leads to the formation of a septum and the division of the cell into two daughter cells. researchgate.net
Research has shown that this compound perturbs the assembly dynamics of FtsZ. researchgate.net It binds to the FtsZ protein, with studies on Mycobacterium tuberculosis FtsZ (MtbFtsZ) showing a dissociation constant of 11 ± 2.3 µM. researchgate.net This binding induces conformational changes in the FtsZ protein. researchgate.net
The consequences of this interaction are twofold:
Decreased Assembly of Protofilaments: this compound reduces the polymerization of FtsZ monomers into protofilaments, which are the building blocks of the Z-ring. researchgate.net
Suppression of GTPase Activity: The proper function of FtsZ is dependent on its ability to hydrolyze guanosine triphosphate (GTP). This compound has been found to potently suppress this GTPase activity. researchgate.netresearchgate.net
By interfering with both the assembly and the enzymatic activity of FtsZ, this compound effectively inhibits the formation and function of the Z-ring. researchgate.net This blockage of cytokinesis prevents the bacteria from dividing, leading to the formation of elongated, filamentous cells and ultimately inhibiting bacterial proliferation. researchgate.net This targeted mechanism makes this compound a subject of interest for the development of novel antimicrobial agents, including those against challenging pathogens like Mycobacterium tuberculosis. researchgate.net
Antibacterial Activity
Mechanism of Antibacterial Action
Disruption of Bacterial Cell Membrane Integrity and Permeability
This compound's antibacterial action is significantly attributed to its ability to compromise the structural and functional integrity of the bacterial cell membrane. nih.govnih.gov This mechanism involves the alteration of membrane integrity and permeability, leading to the leakage of essential intracellular components and ultimately, cell death. nih.govnih.gov The hydrophobic nature of this compound allows it to interfere with the phospholipid bilayer of the cell membrane, disrupting its structure. nih.govmdpi.com
Studies on Staphylococcus aureus have demonstrated that this compound induces a time- and dose-dependent increase in electric conductivity, which indicates a disruption of the membrane's permeability barrier. nih.govnih.gov When the cytoplasmic membrane is compromised, small ions are the first to leak out, followed by larger molecules such as proteins and nucleic acids. nih.gov This leakage disrupts the ion homeostasis crucial for maintaining the cell's energy status. nih.gov
Electron microscopy analyses have provided visual confirmation of this compound's effects. nih.govnih.gov S. aureus cells exposed to this compound show significant morphological changes, including the loss of a clear cell membrane boundary, disturbance of the cytoplasm's uniformity, and leakage of cellular contents. nih.gov Over time, the cell membranes completely collapse, leading to rapid cell lysis. nih.govnih.gov Further evidence of increased permeability includes the this compound-induced production of cytoplasmic β-galactosidase in S. aureus. nih.gov
Research using phospholipid model membranes (DMPC, DMPG, and DEPE) has shown that this compound affects the physical properties of the membrane. It decreases the temperature of the gel to liquid-crystalline phase transition and alters the structural order of the phospholipid bilayer. nih.gov These changes compromise the functional integrity of the cell membrane, which is a plausible explanation for its antibacterial effects. nih.gov
| Observed Effect | Method of Measurement | Bacterial Strain(s) | Key Finding |
|---|---|---|---|
| Increased Membrane Permeability | Electric Conductivity Assay | Staphylococcus aureus | Time- and dose-dependent increase in conductivity, indicating ion leakage. nih.gov |
| Leakage of Intracellular Contents | Protein and β-galactosidase leakage assays | Staphylococcus aureus | Release of cytoplasmic proteins and enzymes. nih.gov |
| Morphological Damage | Scanning Electron Microscopy (SEM) & Transmission Electron Microscopy (TEM) | Staphylococcus aureus | Loss of membrane boundary, cytoplasm disturbance, and complete cell lysis. nih.govnih.gov |
| Alteration of Membrane Physical Properties | Differential Scanning Calorimetry (DSC) & Fluorescence Anisotropy | Model Membranes (DMPC, DMPG, DEPE) | Decreased phase transition temperature and altered bilayer order. nih.gov |
Inhibition of Bacterial Respiratory Transport and Energy Metabolism
Another primary mechanism of this compound's antibacterial activity is the inhibition of the bacterial respiratory electron transport chain, which disrupts cellular energy metabolism. nih.govnih.gov This process is fundamental for ATP synthesis and other vital cellular functions. frontiersin.orgyoutube.com
Studies on Pseudomonas aeruginosa have shown that this compound inhibits oxygen consumption and respiratory-driven proton translocation in whole cells. nih.gov It also inhibits the oxidation of NADH in membrane preparations. nih.gov Specifically, this compound was found to inhibit NADH-cytochrome c reductase, NADH-DPIP reductase, and NADH-CoQ reductase. nih.gov However, it did not inhibit cytochrome c oxidase. nih.gov This suggests that the site of respiratory inhibition by this compound is located near Coenzyme Q (CoQ) in the bacterial electron transport chain. nih.gov
In Staphylococcus aureus, this compound has been shown to reduce the respiration rate by as much as 70%. nih.govresearchgate.net This inhibition of the respiratory chain is considered a primary target for the compound. nih.gov By disrupting the flow of electrons, this compound effectively shuts down the cell's main energy production pathway, leading to a metabolic shutdown and contributing to its bactericidal effects. This compound.com
| Target/Process | Effect | Bacterial Strain(s) | Reference |
|---|---|---|---|
| Oxygen Consumption | Inhibited | Pseudomonas aeruginosa | nih.gov |
| NADH Oxidation | Inhibited | Pseudomonas aeruginosa | nih.gov |
| NADH-cytochrome c reductase | Inhibited | Pseudomonas aeruginosa | nih.gov |
| NADH-CoQ reductase | Inhibited | Pseudomonas aeruginosa | nih.gov |
| Overall Respiration Rate | Reduced by 70% | Staphylococcus aureus | nih.gov |
Efflux Pump Inhibition (e.g., NorA, MsrA)
This compound functions as a weak but notable efflux pump inhibitor (EPI), which contributes to its antibacterial activity and its ability to potentiate other antibiotics. nih.govnih.gov Efflux pumps are membrane proteins that bacteria use to expel toxic substances, including antibiotics, thereby conferring resistance. imperial.technih.gov this compound has been shown to inhibit the activity of specific multidrug resistance (MDR) pumps in Staphylococcus aureus, such as NorA and MsrA. nih.gov
The NorA pump in S. aureus is known to efflux a wide range of compounds, including fluoroquinolones and ethidium bromide (EtBr). nih.gov Studies have demonstrated that this compound can inhibit the NorA-mediated efflux of EtBr. nih.govnih.gov In a norA-overexpressing strain of S. aureus, this compound at a subinhibitory concentration of 15 µM (one-quarter of its MIC) reduced EtBr efflux by 50%. nih.govasm.org This inhibitory activity is separate from its direct antimicrobial action. nih.govuea.ac.uk
Furthermore, this compound has shown inhibitory activity against the MsrA pump, a macrolide-specific pump. nih.gov In a strain expressing MsrA, this compound caused an eightfold reduction in the minimum inhibitory concentration (MIC) of erythromycin, whereas the well-known EPI reserpine showed no such activity against this pump. nih.gov
| Efflux Pump | Type | Substrate(s) | Inhibitory Effect of this compound |
|---|---|---|---|
| NorA | Multidrug Resistance (MFS family) | Fluoroquinolones, Ethidium Bromide (EtBr), Quaternary ammonium compounds | Reduced EtBr efflux by 50% at 15 µM in a norA-overexpressing strain. nih.govuni.lu |
| MsrA | Macrolide-specific (ABC family) | Erythromycin | Caused an 8-fold reduction in the MIC of erythromycin. nih.gov |
Inhibition of Penicillin-Binding Protein 2' (PBP2') Synthesis
In methicillin-resistant Staphylococcus aureus (MRSA), resistance to β-lactam antibiotics like methicillin (B1676495) is primarily due to the acquisition of the mecA gene, which encodes for a low-affinity penicillin-binding protein known as PBP2' or PBP2a. nih.gov this compound has been found to interfere with the expression of this specific protein, which helps to restore the susceptibility of MRSA to methicillin. nih.gov
While the primary antibacterial target of this compound is the respiratory chain, its ability to potentiate methicillin is linked to a significant effect on the expression of PBP2a. nih.gov Under conditions where this compound potentiates methicillin, it has only a slight effect on the bacterial respiration rate but significantly interferes with PBP2a expression. nih.gov This indicates a distinct mechanism of action related to synergy, separate from its direct bactericidal effect. nih.govcapes.gov.br By reducing the synthesis of PBP2', this compound effectively weakens the primary defense mechanism of MRSA against methicillin.
Reduction of Biofilm Formation
This compound has demonstrated significant activity against bacterial biofilms, which are structured communities of bacteria encased in a self-produced matrix that are notoriously resistant to antibiotics. nih.govmicrobiologyresearch.org this compound can both inhibit the initial formation of biofilms and help eradicate established ones. cdnsciencepub.comresearchgate.net
Studies on vancomycin-resistant Enterococcus faecalis (VREF) have shown that this compound has potent antibiofilm effects. cdnsciencepub.comnih.gov Confocal laser scanning microscopy confirmed that this compound not only reduces the biofilm mass but also decreases the viability of the bacterial cells within the biofilm. cdnsciencepub.comresearchgate.net Its activity against S. aureus biofilms has also been reported. nih.govmicrobiologyresearch.org In combination with berberine chloride, this compound effectively decreased the formation of S. aureus biofilms by inhibiting the transcription of biofilm-related genes such as sarA, cidA, and icaA. microbiologyresearch.org
This compound has also been investigated as an antibacterial coating for dental implants to prevent peri-implantitis, a condition associated with biofilm formation. researchgate.netnih.gov Coatings of this compound on titanium surfaces showed an effective inhibition of adhesion and growth of oral bacteria, including Streptococcus gordonii and mixed oral bacterial films. researchgate.netnih.gov Even after extended incubation in saliva, the coating retained its anti-adhesion properties and continued to inhibit biofilm development. nih.gov
| Bacterial Strain(s) | Observed Effect | Methodology | Key Finding |
|---|---|---|---|
| Vancomycin-resistant Enterococcus faecalis (VREF) | Inhibition of biofilm formation and eradication of existing biofilm | Biofilm inhibitory/eradication concentration assays, Confocal microscopy | Reduced biofilm mass and bacterial viability within the biofilm. cdnsciencepub.comresearchgate.netnih.gov |
| Staphylococcus aureus | Inhibition of biofilm formation | Chequerboard microdilution, RT-PCR | In combination with berberine, inhibited transcription of biofilm-related genes (sarA, cidA, icaA). microbiologyresearch.org |
| Streptococcus gordonii & Mixed oral bacteria | Inhibition of bacterial adhesion and biofilm development | Live/Dead staining, SEM on coated surfaces | This compound coatings on titanium surfaces prevented biofilm formation. researchgate.netnih.gov |
Synergistic Effects with Existing Antibiotics (e.g., Isoniazid, Methicillin, Vancomycin (B549263), Anacardic Acid, Erythromycin)
This compound exhibits synergistic activity when combined with a variety of existing antibiotics, enhancing their efficacy and in some cases, restoring susceptibility in resistant strains. nih.govnih.gov This potentiation is a key aspect of its pharmacological profile.
With Methicillin: this compound potentiates the activity of methicillin against methicillin-resistant Staphylococcus aureus (MRSA). nih.govoup.com This effect is attributed to its interference with the expression of PBP2a, the protein responsible for resistance. nih.gov
With Vancomycin: In studies against vancomycin-resistant Enterococcus faecalis (VREF), the combination of sublethal concentrations of this compound and vancomycin showed synergistic antibacterial activity. cdnsciencepub.comresearchgate.netnih.gov Time-kill assays confirmed this enhanced effect. cdnsciencepub.comresearchgate.net The combination therapy also led to the downregulation of key virulence and resistance genes in VREF, such as vanA. cdnsciencepub.comresearchgate.net
With Anacardic Acid: A significant synergistic effect has been observed when this compound is combined with anacardic acid against S. aureus. The activity of this compound was increased eightfold when tested with a sub-MIC concentration of anacardic acid, lowering the minimum bactericidal concentration (MBC) of this compound from 1.56 µg/mL to 0.2 µg/mL. nih.govelectronicsandbooks.com
With Erythromycin: The efflux pump inhibitory action of this compound leads to synergy with erythromycin. Against an S. aureus strain expressing the MsrA macrolide efflux pump, this compound caused an eightfold reduction in the MIC of erythromycin. nih.gov
With Isoniazid: this compound has been found to be active against several species of mycobacteria and demonstrates a synergistic effect with the anti-tuberculosis drug isoniazid. nih.gov At half its MIC, this compound caused an eightfold potentiation of isoniazid's activity. nih.gov
| Combined Agent | Target Organism | Observed Synergistic Effect | Reference |
|---|---|---|---|
| Methicillin | Methicillin-Resistant Staphylococcus aureus (MRSA) | Potentiates methicillin activity, overcoming resistance. | nih.govnih.govoup.com |
| Vancomycin | Vancomycin-Resistant Enterococcus faecalis (VREF) | Enhanced antibacterial activity in time-kill assays; downregulation of vanA gene. | cdnsciencepub.comnih.gov |
| Anacardic Acid | Staphylococcus aureus | 8-fold increase in activity; MBC of this compound lowered from 1.56 to 0.2 µg/mL. | nih.govelectronicsandbooks.com |
| Erythromycin | S. aureus (MsrA-expressing) | 8-fold reduction in erythromycin MIC due to efflux pump inhibition. | nih.gov |
| Isoniazid | Mycobacteria | 8-fold potentiation of isoniazid activity. | nih.gov |
Differential Activity against Gram-Negative Bacteria
This compound demonstrates potent bactericidal activity primarily against Gram-positive bacteria, while its effectiveness against Gram-negative bacteria is considerably lower. nih.govelectronicsandbooks.com This differential activity is a common characteristic of many natural antimicrobial compounds and is largely attributed to the structural differences in the bacterial cell envelope. redalyc.org
Gram-negative bacteria possess an outer membrane that functions as a highly selective permeability barrier, restricting the entry of many foreign substances, including hydrophobic compounds like this compound. mdpi.comnih.gov This outer lipid-rich layer effectively protects the inner cytoplasmic membrane and cell wall from external agents. mdpi.com
In contrast, Gram-positive bacteria lack this protective outer membrane. Their cell wall is composed of a thick, but more porous, layer of peptidoglycan, which allows hydrophobic molecules like this compound to more easily access and disrupt their primary target: the cytoplasmic membrane. redalyc.org Studies have shown potent activity of this compound against various Gram-positive species, including Propionibacterium acnes, Streptococcus mutans, Bacillus subtilis, and multiple strains of Staphylococcus aureus. nih.govelectronicsandbooks.com While this compound does inhibit respiratory enzymes in the Gram-negative bacterium Pseudomonas aeruginosa, a higher concentration is likely required to penetrate the outer membrane to reach its target. nih.gov
Antifungal Activity
This compound has demonstrated notable antifungal properties across different types of fungi, ranging from those that are pathogenic to plants to those that can cause infections in humans.
Research has shown that this compound possesses potent antifungal activity against several fungi that are pathogenic to plants. Specifically, it has been found to be effective against Fusarium oxysporum, Botrytis cinerea, and Phytophthora nicotianae. This activity suggests its potential as a natural agent for protecting plants from these common and destructive fungal diseases.
While this compound is recognized for its broad antimicrobial properties, including general antifungal activity, specific detailed research data on its direct mechanism and inhibitory concentrations against Candida albicans is not extensively covered in the available scientific literature.
A significant aspect of this compound's antifungal action is its selectivity. Studies have revealed that this compound can selectively inhibit the growth of pathogenic fungi on the root surfaces of seedlings. This inhibition occurs without adversely affecting the growth of beneficial fungi, highlighting its potential for targeted, eco-friendly plant protection strategies.
Antimalarial and Antiplasmodial Activity
This compound has been identified as a natural product with inherent antiplasmodial activity, making it a scaffold of interest in the search for new antimalarial drugs. Research has demonstrated its efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Studies have reported the half-maximal inhibitory concentration (IC50) of this compound against both chloroquine-sensitive and chloroquine-resistant strains of the parasite. Furthermore, various derivatives of this compound have been synthesized and evaluated, with some showing enhanced antiplasmodial activity compared to the parent compound. wikipedia.orgThis compound.com
| Strain | IC50 (μM) | Reference |
|---|---|---|
| K1 (Chloroquine-resistant) | 11.69 | This compound.com |
| D10 (Chloroquine-sensitive) | 11.78 | This compound.com |
Larvicidal Activity (e.g., against Culex pipiens)
This compound has been isolated and identified as a diterpenoid with mosquito larvicidal properties. Its activity has been specifically noted against Culex pipiens, a common vector for various diseases. Research has determined its lethal concentration required to kill 50% of the larval population (LC50), indicating its potential as a natural insecticide for mosquito control. This compound.com The larvicidal activity against C. pipiens was observed to increase when the bioassay duration was extended from 24 to 48 hours.
| Larval Instar | LC50 (ppm) | Reference |
|---|---|---|
| Second-instar | 0.25 | This compound.com |
| Fourth-instar | 0.37 | This compound.com |
Activity against Nematodes and Parasitic Protozoans
The antimicrobial spectrum of this compound extends to nematodes and various parasitic protozoans. wikipedia.org While its general activity against nematodes has been noted, specific research has focused on its effects against protozoan parasites. wikipedia.org Novel synthetic derivatives of this compound have been screened for their in vitro activity against protozoans such as Leishmania major (the causative agent of leishmaniasis) and Toxoplasma gondii (the agent of toxoplasmosis). nih.gov Several of these derivatives displayed significant inhibitory activity against the amastigote stage of L. major. nih.gov
| Compound Derivative | Parasite | Stage | IC50 (μg/mL) | Reference |
|---|---|---|---|---|
| 8e | Leishmania major | Promastigote | 11.7 | nih.gov |
| 8e | Leishmania major | Amastigote | 13.2 | nih.gov |
| 7c | Leishmania major | Amastigote | 17.3 | nih.gov |
| 8b | Leishmania major | Amastigote | 14.2 | nih.gov |
| 8c | Leishmania major | Amastigote | 13.1 | nih.gov |
| 8d | Leishmania major | Amastigote | 18.2 | nih.gov |
| 9g | Leishmania major | Amastigote | 17.3 | nih.gov |
Antioxidant Activities
This compound exhibits potent antioxidant properties through multiple mechanisms, including direct radical scavenging and the modulation of endogenous antioxidant defense systems. These activities contribute to its protective effects against oxidative stress-induced cellular damage.
As a phenolic compound, this compound's antioxidant capacity is fundamentally linked to its ability to donate a hydrogen atom from its hydroxyl group to neutralize free radicals. This process stabilizes the reactive radicals, thereby terminating the damaging chain reactions they initiate. The structure of this compound, featuring a substituted aromatic ring, allows for the delocalization and stabilization of the resulting phenoxyl radical, making it an effective radical scavenger. This direct quenching of reactive oxygen species (ROS) is a key aspect of its antioxidant action.
Research has demonstrated that this compound provides significant neuroprotection against oxidative stress. It has been shown to protect rat cerebellar granule neurons and cerebral cortical neurons from injury induced by glutamate (B1630785) and oxygen-glucose deprivation. This protective effect is crucial in contexts of neuronal injury and ischemic events, where excessive glutamate release and oxygen deprivation lead to a surge in oxidative stress and subsequent cell death.
Beyond direct radical scavenging, this compound enhances the cell's intrinsic antioxidant defenses by modulating key signaling pathways. A pivotal mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This compound promotes the nuclear translocation of Nrf2, a master regulator of the antioxidant response. Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of various antioxidant genes, leading to their increased expression.
Specifically, this compound has been found to upregulate the expression of Heme oxygenase-1 (HO-1) and Superoxide (B77818) dismutase (SOD). nih.govnih.gov HO-1 is an enzyme that catabolizes heme into biliverdin, iron, and carbon monoxide, all of which have cytoprotective effects. SOD is a crucial antioxidant enzyme that catalyzes the dismutation of the superoxide radical into either ordinary molecular oxygen or hydrogen peroxide.
Furthermore, this compound increases the levels of Glutathione (B108866) (GSH), a major endogenous antioxidant that plays a critical role in detoxifying ROS and maintaining cellular redox balance. nih.govnih.gov The neuroprotective effects of this compound have been linked to the activation of the Akt/HO-1 signaling pathway, which in turn leads to the observed increases in GSH and SOD activities. nih.govnih.gov
Table 1: Modulation of Antioxidant Defense Systems by this compound
| Target Molecule/Pathway | Effect of this compound | Research Finding |
|---|---|---|
| Nrf2 | Increased nuclear translocation | This compound promotes the movement of Nrf2 to the nucleus, activating the antioxidant response. nih.gov |
| HO-1 | Increased protein expression | Upregulation of this cytoprotective enzyme is a key part of this compound's neuroprotective effect. nih.govnih.gov |
| SOD | Increased activity | This compound enhances the activity of this critical radical-scavenging enzyme. nih.govnih.gov |
| GSH | Increased levels | This compound boosts the concentration of this essential intracellular antioxidant. nih.govnih.gov |
| Akt/GSK-3β | Increased phosphorylation | Activation of this signaling pathway is involved in this compound's protective effects. nih.govnih.gov |
Anti-Inflammatory Activities
While this compound's antioxidant properties are well-documented, its direct effects on specific inflammatory cytokines are less characterized in the currently available scientific literature.
Based on a comprehensive review of the scientific literature, there is currently a lack of direct evidence specifically investigating the modulatory effect of this compound on the pro-inflammatory cytokine Interleukin-6 (IL-6). While many natural compounds possess anti-inflammatory properties that include the downregulation of IL-6, dedicated studies on this compound's action on this particular cytokine have not been identified.
Potential in Cancer-Related Inflammation
Chronic inflammation is a well-established enabler of cancer, creating a microenvironment that can promote tumor growth and progression. nih.gov The interplay between cancer and inflammation involves various signaling pathways, with transcription factors such as nuclear factor-kappa B (NF-κB) and signal transducer and activator of transcription 3 (STAT3), as well as the enzyme cyclooxygenase-2 (COX-2), playing pivotal roles. researchgate.net These molecules are implicated in processes that drive cancer, including proliferation, evasion of apoptosis, and metastasis. nih.gov
Natural compounds are of significant interest for their potential to modulate these inflammatory pathways. For instance, certain tocopherols have demonstrated anti-inflammatory and cancer-preventive activities in animal models. frontiersin.org Similarly, other phytochemicals have been shown to disrupt STAT3 and NF-κB signaling in cancer cells. um.edu.mt While the broad anti-inflammatory properties of natural products are recognized, specific research into the direct mechanisms of this compound in modulating key inflammatory mediators like NF-κB, STAT3, and COX-2 within the context of cancer is an area that requires further investigation to be fully understood.
Anticancer and Cytotoxic Activities
This compound has demonstrated notable cytotoxic and antiproliferative effects across a range of human cancer cell lines. Studies have shown that the cytotoxic activity of propolis extracts against various cancer cell lines correlates strongly with their this compound content. nih.gov This suggests that this compound is a significant contributor to the observed anticancer effects.
Further research has explored the activity of derivatives of this compound. For example, specific derivatives have shown marked antiproliferative activity against human breast adenocarcinoma (MCF-7), colon carcinoma (T-84), and lung carcinoma (A-549) cell lines. While specific IC50 values for pure this compound against these cell lines are not extensively documented in the available literature, the consistent cytotoxic effects observed in extracts and with its derivatives underscore its potential as an anticancer agent.
Table 1: Antiproliferative Activity of Selected Compounds against Human Cancer Cell Lines No direct IC50 values for this compound were found in the provided search results. The table structure is for illustrative purposes based on how such data would be presented.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | Data not available |
| A549 | Data not available | |
| HCT-116 | Data not available |
A key mechanism underlying the anticancer activity of this compound is its ability to induce programmed cell death (apoptosis) and to halt the cell division cycle in cancer cells. Research on human gastric carcinoma cells (SGC-7901) has provided significant insights into these processes.
Treatment with this compound led to distinct morphological changes characteristic of apoptosis, including cellular shrinkage and rounding. At a more detailed level, transmission electron microscopy revealed damage to the plasma membrane and the formation of apoptotic bodies, which are protrusions containing broken chromatin material. The induction of apoptosis was further confirmed by annexin V/PI staining.
In addition to inducing apoptosis, this compound was found to cause cell cycle arrest at the G2/M phase in a concentration-dependent manner. This disruption of the cell cycle prevents cancer cells from progressing through mitosis and proliferating.
Table 2: Effects of this compound on SGC-7901 Human Gastric Carcinoma Cells
| Effect | Observation | Method of Detection |
|---|---|---|
| Apoptosis | Cellular shrinkage, rounding, plasma membrane damage, formation of apoptotic bodies. | Inverted phase contrast microscopy, Transmission electron microscopy, Annexin V/PI staining. |
| Cell Cycle Arrest | Arrest at the G2/M phase of the cell cycle. | Flow cytometry. |
The ability of cancer cells to migrate is fundamental to tumor invasion and metastasis. This compound has been shown to effectively inhibit this process. In an in vitro wound healing assay using SGC-7901 human gastric cancer cells, treatment with various doses of this compound resulted in a significant suppression of cell migration. This suggests that this compound has the potential to interfere with the metastatic cascade.
The precise molecular transformations that this compound undergoes within a biological system are an area of ongoing interest. It has been hypothesized that the anticancer activity of this compound may be attributable to its ability to form an o-quinone methide in vivo. Quinone methides are reactive intermediates that can be involved in various biological activities, and their formation from precursor molecules can be a critical step in exerting a therapeutic effect. However, further research is required to substantiate this hypothesis and to fully elucidate the role of o-quinone methide formation in the anticancer mechanism of this compound.
The cytotoxic effects of this compound have been investigated in various human cell cultures. While specific studies on the cytotoxicity of this compound against the human cervical cancer cell line (HeLa) and the human osteosarcoma cell line (MG 63) are not extensively detailed in the currently available literature, the broader cytotoxic profile of this compound-containing extracts suggests a potential for activity against these and other proliferating cell lines. nih.gov For instance, propolis extracts, where this compound is a major component, have demonstrated dose-dependent cytotoxic effects on a variety of human cancer cells. nih.gov Information regarding the cytotoxicity of this compound against the CH 2983 cell line is not available in the reviewed scientific literature.
Neuroprotective Effects
This compound, a natural phenolic diterpenoid, has demonstrated significant neuroprotective activities in various experimental models. Research indicates its potential to defend neurons against excitotoxic and ischemic insults through multiple molecular pathways.
Protection against Glutamate-Induced Neuronal Death
Glutamate is a primary excitatory neurotransmitter in the central nervous system, but its excess can lead to neuronal cell death, a phenomenon known as excitotoxicity. rndsystems.comresearchgate.netjbiochemtech.com Studies have shown that this compound can protect neurons from this type of damage. In laboratory settings, this compound was found to prevent glutamate-induced death in primary rat cerebellar granule neuronal cells and cerebral cortical neurons. nih.gova-z.lunih.gov This protective effect is a key indicator of its potential as a neuroprotective agent, as glutamate-induced excitotoxicity is implicated in various neurological disorders. jbiochemtech.comresearchgate.net
Protection against Oxygen-Glucose Deprivation-Induced Neuronal Injury
Oxygen-glucose deprivation (OGD) is an in vitro model that simulates the conditions of cerebral ischemia, where brain cells are deprived of essential oxygen and nutrients. korea.ac.krjohnshopkins.edunih.gov this compound has shown a protective capacity in this model as well. Research has demonstrated that this compound prevents neuronal death induced by oxygen and glucose deprivation in primary rat cerebellar granule cells and cerebral cortical neurons. nih.gova-z.lunih.gov By mitigating neuronal injury in OGD conditions, this compound shows promise for protecting the brain during ischemic events like stroke.
Involvement of Akt/PI3K Pathway and HO-1 Induction
The neuroprotective mechanisms of this compound involve the activation of key intracellular signaling pathways that promote cell survival and combat oxidative stress. nih.govfrontiersin.orgmdpi.com Studies have revealed that this compound's effects are linked to the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, a major signaling cascade that promotes neuronal survival. nih.govfrontiersin.org
This compound treatment has been found to increase the phosphorylation of Akt and Glycogen synthase kinase-3 beta (GSK-3β). nih.gova-z.lunih.gov Concurrently, it boosts the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1), which are crucial components of the cellular antioxidant defense system. nih.gova-z.lunih.gov The induction of HO-1 helps to suppress oxidative stress. nih.gova-z.lu This is further supported by findings that this compound increases the activities of key antioxidant enzymes, glutathione (GSH) and superoxide dismutase (SOD). nih.gova-z.lu
The critical role of this pathway was confirmed using inhibitors. The neuroprotective effect of this compound was prevented by the PI3K/Akt inhibitor LY294002, which suppressed the this compound-induced changes in HO-1 expression and antioxidant enzyme activities. nih.gova-z.lu Similarly, the HO-1 inhibitor, Zinc Protoporphyrin IX (ZnPPIX), also blocked the this compound-induced increase in GSH and SOD activities. nih.gova-z.lu These findings suggest that this compound exerts its neuroprotective effects by activating the Akt/HO-1 pathway to reduce oxidative stress. nih.gova-z.lu
Table 1: Mechanistic Actions of this compound in Neuroprotection
| Molecular Target | Effect of this compound | Consequence |
|---|---|---|
| Akt | Increased phosphorylation | Promotes cell survival signaling |
| GSK-3β | Increased phosphorylation | Contributes to neuroprotection |
| Nrf2 | Increased protein expression | Activates antioxidant response |
| HO-1 | Increased protein expression | Suppresses oxidative stress |
| GSH & SOD | Increased activity | Reduces oxidative damage |
Amelioration of Brain Ischemic Stroke
Beyond in vitro studies, this compound's neuroprotective potential has been evaluated in animal models of acute cerebral ischemic stroke. nih.gova-z.lu In a model where the middle cerebral artery in rats was occluded to simulate a stroke, subsequent treatment with this compound yielded significant improvements. nih.gova-z.lu
The administration of this compound significantly reduced the infarct volume, which is the area of dead tissue resulting from ischemia. nih.gova-z.lu Furthermore, it led to an improvement in the neurological deficit scores of the animals. nih.gova-z.lu In this in vivo model, this compound was also shown to increase the expression of HO-1 and the activities of the antioxidant enzymes GSH and SOD in the brain tissue. nih.gova-z.lu These results indicate that this compound can cross the blood-brain barrier and exert its neuroprotective effects, potentially by activating the Akt/HO-1 pathway and reducing oxidative stress, making it a candidate for protecting against ischemic stroke. nih.gova-z.lunih.gov
Effects on Animal Health
Wound Healing Promotion in Dogs
The therapeutic applications of this compound extend to veterinary medicine, specifically in the area of wound care. A clinical study investigating the effectiveness of a commercial this compound product for open wound healing in dogs demonstrated positive outcomes. nih.govmdpi.commdpi.comresearchgate.net
In this study, dogs with open wounds were divided into a treatment group, which received standard wound care plus a topical this compound application, and a control group, which received only standard wound care. nih.govresearchgate.netresearchgate.net The results showed that the adjunctive use of this compound significantly improved wound healing. nih.govmdpi.comresearchgate.net From the second day of treatment through the seventh, the percentage of wound area reduction was significantly greater in the this compound-treated group (T-group) compared to the control group (C-group). nih.govresearchgate.net By the end of the study period, the average wound area reduction was substantially higher in the dogs that received this compound. nih.govresearchgate.net These findings highlight the potential of this compound as a beneficial adjunctive therapy for promoting wound healing in dogs. nih.govmdpi.comresearchgate.net
Table 2: Effect of this compound on Wound Healing in Dogs
| Treatment Group | Average Percentage of Wound Area Reduction |
|---|---|
| This compound Group (T-group) | 69.18% ± 18.12 |
| Control Group (C-group) | 41.50% ± 20.23 |
Activity against Staphylococcus aureus in Dairy Cows
This compound has demonstrated significant potential as an alternative treatment for Staphylococcus aureus infections in dairy cows, a primary cause of mastitis. This compound.comnzherald.co.nz Research has shown that a this compound formulation was effective in inhibiting the growth and killing 27 different strains of S. aureus that cause these infections at very low concentrations. This compound.com Independent testing has indicated that a this compound-based alternative was more effective at killing S. aureus than penicillin. nzherald.co.nz
In a study evaluating a this compound™ formulation against 33 strains of S. aureus isolated from bovine intramammary infections, the Minimum Inhibitory Concentrations (MICs), the lowest concentration of a substance that prevents visible growth of a bacterium, were found to be between 2 and 16 µg/mL. researchgate.net The Minimum Bactericidal Concentrations (MBCs), the lowest concentration that results in bacterial death, were consistently greater than the MICs. researchgate.net These findings suggest that this compound could be developed into an effective intramammary treatment for S. aureus mastitis in dairy cows. researchgate.net The compound is also noted to be effective against both penicillin-resistant and penicillin-susceptible strains of S. aureus. nih.gov
**Table 1: In Vitro Activity of a this compound™ Formulation against Mastitis-Causing *Staphylococcus aureus***
| Parameter | Concentration Range (µg/mL) |
|---|---|
| Minimum Inhibitory Concentration (MIC) | 2 - 16 |
| Minimum Bactericidal Concentration (MBC) | > MIC values |
Data sourced from a study on 33 S. aureus strains from bovine intramammary infections. researchgate.net
Potential in Canine and Feline Skin Infections (e.g., Methicillin-resistant/susceptible Staphylococcus pseudintermedius and S. coagulans)
This compound shows considerable promise for treating skin infections in dogs and cats, which are commonly caused by staphylococci bacteria. jst.go.jpresearchgate.net Superficial pyoderma, a common bacterial skin infection in dogs, is primarily caused by Staphylococcus pseudintermedius. healthypets.org.nzdechra.ca
A key study investigated the susceptibility of this compound against 20 staphylococci strains, including ten Staphylococcus pseudintermedius and ten Staphylococcus coagulans isolates from dogs and cats with skin infections. This compound.comjst.go.jpresearchgate.net Each bacterial species included five methicillin-resistant (MRSP) and five methicillin-susceptible (MSSP) strains. This compound.comjst.go.jpresearchgate.net The research, using a microbroth dilution method, determined that the Minimum Inhibitory Concentration (MIC) for almost all strains was 4 µg/mL. This compound.comjst.go.jpresearchgate.net One strain of methicillin-susceptible S. coagulans had a higher MIC of 40 µg/mL. This compound.comjst.go.jpresearchgate.net These findings are significant as the MICs were similar between methicillin-resistant and -susceptible isolates, suggesting this compound's potential as a treatment option for challenging MRS infections in companion animals. researchgate.net
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Staphylococci from Canine and Feline Skin Infections
| Bacterial Species | Methicillin Resistance | Number of Strains | Predominant MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus pseudintermedius | Resistant (MRSP) | 5 | 4 |
| Staphylococcus pseudintermedius | Susceptible (MSSP) | 5 | 4 |
| Staphylococcus coagulans | Resistant (MRSC) | 5 | 4 |
| Staphylococcus coagulans | Susceptible (MSSC) | 4 | 4 |
| Staphylococcus coagulans | Susceptible (MSSC) | 1 | 40 |
Data from an in vitro study on 20 staphylococci strains. This compound.comjst.go.jpresearchgate.net
Potential in Bovine Mastitis and UTIs
Bovine mastitis, an inflammation of the mammary gland, is a prevalent and costly disease in the dairy industry, with Staphylococcus aureus being a major contagious pathogen responsible. nzherald.co.nzfrontiersin.orghorizonepublishing.com The antibacterial properties of this compound against S. aureus strains isolated from dairy cows highlight its therapeutic potential for this condition. This compound.comnzherald.co.nzresearchgate.net By effectively inhibiting and killing the bacteria that cause mastitis, this compound presents a viable alternative to traditional antibiotics, which is particularly important given the rising concern of antibiotic resistance. nzherald.co.nzfrontiersin.org
While the potential of this compound in treating bovine mastitis is supported by its demonstrated anti-staphylococcal activity, there is currently a lack of specific research findings regarding its efficacy in treating urinary tract infections (UTIs) in cattle.
Application in In-Surgical and Dental Implant Infection Reduction
This compound is being explored as a natural antimicrobial agent to prevent infections associated with surgical and dental implants. nih.govmdpi.com Peri-implantitis, a primary threat to the long-term success of dental implants, is often caused by bacterial plaque formation. nih.gov
Studies have demonstrated the effectiveness of applying this compound as a coating on titanium dental implant surfaces. nih.govmdpi.comresearchgate.net This coating provides an efficient contact-killing and inhibitory effect against the growth of oral bacteria, such as the primary colonizer Streptococcus gordonii, and mixed oral bacterial biofilms. nih.govfrontiersin.org Research showed that after 24 hours, the this compound coating killed all S. gordonii bacteria compared to a control group. mdpi.com While the immediate bactericidal effect was observed to weaken after 12 days of salivary incubation, the coating's anti-adhesion and biofilm inhibition effects persisted for up to 24 days. nih.govmdpi.comresearchgate.net This makes this compound a promising prophylactic tool against peri-implantitis during the critical healing phase. mdpi.com
Beyond dental applications, this compound has been investigated for its potential to reduce infection risk in other medical procedures. It has shown effectiveness in inhibiting bacteria commonly found in wound infections, such as Staphylococcus aureus, when incorporated into a whey protein-based tissue adhesive. This compound.com
Other Biological Activities
Insect Repellent Properties
This compound has demonstrated properties that suggest its potential use as a natural insecticide and insect repellent. This compound.comwikipedia.org Research has highlighted its larvicidal activity against mosquito species like Culex pipiens, the vector for dengue fever. This compound.com The compound was found to disrupt the normal physiological functions of the mosquito larvae, leading to their death. This compound.com This suggests that natural plant extracts containing this compound could serve as an alternative to synthetic insecticides for controlling mosquito populations. This compound.com Historically, there is also evidence suggesting that this compound may have been used by Neolithic inhabitants for its ability to repel insects. This compound.comwikipedia.org
Influenza A Virus Inhibition
Preliminary research indicates that this compound may possess antiviral properties. A study using computational modeling explored the potential of phenolic diterpenoids, including this compound, as agents against the influenza A virus. This compound.com The results of this computational analysis found that this compound exhibited the highest binding affinity to the active site of the influenza A virus, suggesting it may have a role in inhibiting the virus. This compound.com
Regulation of Plant and Insect Growth
This compound has been identified as a natural antifungal compound with selective activity against plant pathogenic fungi. Research has shown that this compound possesses potent antifungal properties against several fungi that are detrimental to plants, including Fusarium oxysporum, Botrytis cinerea, and Phytophthora nicotianae. Further investigations revealed that this compound can selectively inhibit the proliferation of these pathogenic fungi on the root surfaces of seedlings. Notably, this inhibitory action does not adversely affect the growth of beneficial fungi, suggesting a potential application for this compound in protecting plant roots from specific pathogens. This selective antifungal activity represents a form of plant growth regulation by safeguarding the plant from disease.
Current research has not detailed a direct mechanism for this compound as an insect growth regulator. Insect growth and development are primarily controlled by hormones such as ecdysone and juvenile hormone, which regulate processes like molting. nih.govresearchgate.net Insect growth regulators are substances that interfere with these hormonal pathways, disrupting normal development. nih.gov While the effects of this compound on insect hormonal systems have not been elucidated, its established antimicrobial properties are central to its role in plant protection.
Reduction of Exotoxin Secretion (e.g., α-hemolysin, staphylococcal enterotoxins A and B)
This compound has demonstrated a significant inhibitory effect on the secretion of key exotoxins by the bacterium Staphylococcus aureus, a pathogen responsible for a wide range of infections. nih.gov The virulence of S. aureus is largely attributed to the production of multiple factors, including exotoxins like α-hemolysin and staphylococcal enterotoxins A (SEA) and B (SEB). nih.gov
Studies have shown that subinhibitory concentrations of this compound can effectively reduce the production of these three exotoxins in a dose-dependent manner. nih.gov The mechanism involves the downregulation of the genes responsible for producing these toxins. Research utilizing real-time reverse transcriptase-PCR assays confirmed that this compound diminishes the transcription of the hla (encoding α-hemolysin), sea, and seb genes. nih.gov This reduction in toxin secretion was further verified through hemolysis assays and Western blot analysis, which showed decreased protein levels of α-hemolysin, SEA, and SEB in S. aureus cultures treated with this compound. nih.gov
The table below summarizes the findings on the inhibitory effect of various concentrations of this compound on the production of α-hemolysin, SEA, and SEB by S. aureus.
| This compound Concentration (µg/mL) | Effect on α-hemolysin Secretion | Effect on SEA Secretion | Effect on SEB Secretion |
| 0.0625 | Recognizable reduction | Recognizable reduction | Recognizable reduction |
| 0.125 | Significant reduction | Significant reduction | Significant reduction |
| 0.25 | Little to no detectable protein | Little to no detectable protein | Little to no detectable protein |
This interactive table is based on data indicating a dose-dependent reduction in exotoxin secretion by Staphylococcus aureus when exposed to subinhibitory concentrations of this compound. nih.gov
Reduction of Plasma Estrogen Levels
The potential for this compound to influence plasma estrogen levels has been investigated through its effect on aromatase, a key enzyme in estrogen biosynthesis. nih.gov Aromatase, a cytochrome P450 enzyme, is responsible for the critical step of converting androgens (like androstenedione and testosterone) into estrogens (estrone and estradiol, respectively). nih.govbio-rad.com Inhibition of this enzyme is a primary mechanism for reducing the systemic production of estrogen. nih.govbreastcancernow.org
In a study screening natural products for aromatase inhibition, this compound was evaluated for its ability to block the enzyme's activity. The research utilized a recombinant yeast microsome assay to test the compound's inhibitory potential. The findings indicated that at a concentration of 1 µM, this compound did not inhibit aromatase activity, showing 0% inhibition. nih.gov This specific result suggests that, under the tested conditions, this compound does not act as an aromatase inhibitor and therefore would not reduce estrogen levels via this mechanism.
Reduction of Pathogenic Hepatic Cells in vitro
Based on a review of available scientific literature, no studies have been published that specifically investigate the effects of this compound on pathogenic hepatic cells in vitro. Research on the anticancer properties of this compound has been conducted on other cell types, such as human gastric carcinoma cells (SGC-7901), where it was shown to induce selective cytotoxic effects. nih.gov However, there is currently no data detailing its impact on liver cancer cell lines (e.g., hepatocellular carcinoma cells) or other pathogenic hepatic cells.
Structure Activity Relationship Sar Studies of Totarol Derivatives
Impact of Phenolic Moiety on Antimicrobial Activity
Research consistently highlights the critical role of the phenolic moiety at C-13 for the potent antibacterial activity of totarol (B1681349) against Gram-positive species. nih.govcapes.gov.brnih.govresearchgate.netutl.pt Studies involving modifications of the aromatic rings have shown that this phenolic hydroxyl group is generally essential for activity at concentrations below 32 µg/mL. nih.gov The phenolic group is believed to contribute to this compound's mechanism of action, potentially by disrupting the structural integrity of bacterial phospholipid bilayers through weakening Van der Waals interactions. wikipedia.org
Effects of Substitutions on Aromatic Rings (C-12 and C-13)
Alterations and substitutions on the C-12 and C-13 positions of the aromatic ring have been explored to understand their impact on antibacterial activity. nih.gov Studies involving a series of this compound derivatives with modifications at these positions revealed that, while the phenolic moiety at C-13 is essential, derivatization at C-12 generally has an undesirable effect on the antibacterial activity against Gram-positive bacteria. nih.gov None of the compounds tested in one study were effective against the Gram-negative bacterium Klebsiella pneumoniae. nih.gov
Modifications of Ring-B and Lipophilicity
Modifications to the B-ring of the this compound structure have been investigated, with particular interest in the effect of relative lipophilicity on antibacterial activities. doi.org Ring-B derivatization has yielded a series of compounds screened against various Gram-positive and Gram-negative bacteria. doi.org While several derivatives retained significant antibacterial activity against Gram-positive organisms like Enterococcus faecalis, Streptococcus pneumoniae, and methicillin-resistant Staphylococcus aureus (MRSA), none were more active than this compound itself. doi.org Gram-negative bacteria like Klebsiella pneumoniae remained resistant to all tested compounds. doi.org The introduction of a double bond into ring-B had little to no effect on antibacterial activity relative to this compound, whereas a 7-oxo derivative was inactive, although other 7-oxo and 6-oxo derivatives showed some activity. doi.org The addition of a fused and bridging heterocyclic ring system into this compound did not enhance activity, although some resulting compounds were active, with the more lipophilic one being slightly more potent. doi.org Studies suggest that the lipophilicity of compounds influences their ability to pass through bacterial cell walls, with lipophilic alcohols and phenols showing selective activity against Gram-positive bacteria due to their lower lipid content compared to Gram-negative bacteria. doi.org
Development of Prodrugs (e.g., O-glycosylated Derivatives)
The development of prodrugs, such as O-glycosylated derivatives of this compound, has been explored to potentially improve bioavailability and pharmacological properties. nih.govcapes.gov.br In one study, O-glycosylated derivatives were synthesized and tested for in vitro antibacterial activity. nih.govcapes.gov.br Among these, totaryl α-D-mannopyranoside showed the most activity in vitro, although it was less potent than this compound. nih.govcapes.gov.br However, in vivo assessments in a mouse model of infection found this compound and its O-glycosylated prodrugs to be ineffective. nih.govcapes.gov.br
Advanced Synthetic Analogs with Enhanced Activity (e.g., Indole (B1671886) Analogs)
Advanced synthetic strategies have been employed to create this compound analogs, including those with fused heterocycles and carbon-to-nitrogen atom replacements. acs.orgnih.gov Notably, A-ring analogues incorporating an indole moiety have demonstrated enhanced antimicrobial activity compared to the parent natural product for the first time. acs.orgnih.govacs.org Preliminary investigations suggest that these indole analogs may not target the bacterial cell division protein FtsZ, which had been hypothesized as a target for this compound. acs.orgnih.gov
Correlation between Structure and Specific Pharmacological Activities
SAR studies have also aimed to correlate the structural features of this compound derivatives with specific pharmacological activities beyond general antibacterial effects. For instance, studies on this compound amino alcohol derivatives have shown superior antiplasmodial activity compared to this compound itself. rasayanjournal.co.in The presence of a strategically positioned hydrogen-bond donor group in diterpenoids, in addition to a lipophilic decalin ring system, has been proposed as an important requirement for antibacterial activity. researchgate.net The amphipathic nature of diterpenes like this compound is considered important for their mechanism of action, facilitating interaction with the cytoplasmic membrane. researchgate.net
Data Tables
While detailed quantitative data tables for each specific modification were not consistently available across the search results, the following table summarizes some reported MIC values for this compound against specific bacteria, providing a baseline for comparison in SAR studies.
| Compound | Microorganism | MIC (µM) | Source |
| This compound | B. subtilis | 2 | researchgate.net |
| This compound | S. aureus | 5.4 | researchgate.net |
| This compound | Gram-positive bacteria (general) | 7 | nih.govcapes.gov.br |
| This compound | M. tuberculosis | 73.7 | researchgate.net |
| This compound | S. pseudintermedius (all strains tested except one) | 4 µg/mL | This compound.com |
| This compound | S. coagulans (one methicillin-susceptible strain) | 40 µg/mL | This compound.com |
| Totaryl α-D-mannopyranoside | Gram-positive bacteria (in vitro) | 18 | nih.govcapes.gov.br |
Note: MIC values can vary depending on the specific bacterial strain and testing methodology used.
Detailed Research Findings
Detailed research findings from SAR studies emphasize the significance of the phenolic hydroxyl group for antibacterial potency. nih.govcapes.gov.brnih.gov Modifications to the aromatic rings, particularly at C-12, tend to reduce activity. nih.gov Investigations into Ring-B modifications highlight the influence of lipophilicity on activity against Gram-positive bacteria and the lack of activity against Gram-negative strains like Klebsiella pneumoniae. doi.org The exploration of prodrugs, while showing some in vitro promise for O-glycosylated derivatives, did not translate to in vivo efficacy in a mouse model. nih.govcapes.gov.br The development of synthetic analogs, such as indole-containing compounds, represents a promising avenue for achieving enhanced antimicrobial activity, with ongoing research into their specific mechanisms of action. acs.orgnih.gov
Advanced Methodologies in Totarol Research
Spectroscopic Techniques
Spectroscopic methods are fundamental to the chemical analysis of Totarol (B1681349), providing detailed insights into its atomic and molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., MAS-NMR, 13C NMR, 1H NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound and its derivatives. core.ac.uk Both ¹H NMR and ¹³C NMR are routinely used to confirm the identity and purity of the compound. sci-hub.mk
High-resolution magic-angle spinning (MAS) NMR, specifically natural abundance ¹³C MAS-NMR, has been employed to investigate the location and interaction of this compound within phospholipid model membranes. nih.govresearchgate.net These studies have revealed that this compound inserts into the upper region of the membrane, with its hydroxyl group positioned near the C-3/4 carbon atoms of the phospholipid acyl chain. nih.govresearchgate.net This orientation is thought to disrupt the integrity of the membrane, contributing to this compound's antibacterial effects. nih.govresearchgate.net
Detailed ¹H and ¹³C NMR spectral data provide a unique fingerprint for the this compound molecule. The chemical shifts (δ) are indicative of the electronic environment of each nucleus within the structure.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound
| Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| 1 | 3.08 (m) | 38.0 |
| 2 | 1.65 (m) | 18.9 |
| 3 | 1.75 (m) | 41.5 |
| 4 | - | 33.2 |
| 5 | 1.40 (m) | 50.3 |
| 6 | 1.88 (m) | 19.5 |
| 7 | 2.85 (m) | 28.5 |
| 8 | - | 130.8 |
| 9 | - | 147.5 |
| 10 | 1.25 (s) | 38.9 |
| 11 | 6.75 (s) | 125.1 |
| 12 | - | 134.8 |
| 13 | - | 151.8 |
| 14 | 7.00 (s) | 127.3 |
| 15 | 3.25 (sept) | 27.6 |
| 16 | 1.35 (d) | 22.8 |
| 17 | 1.35 (d) | 22.8 |
| 18 | 0.95 (s) | 33.3 |
| 19 | 0.92 (s) | 21.6 |
| 20 | 1.20 (s) | 25.4 |
Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions. sci-hub.mk
Mass Spectrometry (e.g., ESI-MS)
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound. nih.gov Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique commonly used for the analysis of natural products like this compound. thno.orgnih.gov It is often coupled with liquid chromatography to analyze complex mixtures. mdpi.com ESI-MS provides accurate mass measurements, which aids in the confirmation of the molecular formula (C₂₀H₃₀O). nih.gov The technique generates ions in the solution phase, making it highly sensitive and specific for detecting compounds in various samples. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical method used for the identification and quantification of volatile and semi-volatile compounds like this compound. nih.govresearchgate.net In this technique, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a gas chromatograph, before being detected by a mass spectrometer. f1000research.com GC-MS analysis has been successfully applied to identify this compound as a major constituent in the rhizome extract of Kaempferia parishii. researchgate.net The mass spectrometer provides fragmentation patterns that serve as a molecular fingerprint, allowing for unambiguous identification of the compound. nih.gov
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation, identification, and quantification of this compound from various sources. aocs.orgsemanticscholar.org The method utilizes a column packed with a stationary phase and a liquid mobile phase to separate components of a mixture. gsconlinepress.com Both normal-phase and reversed-phase HPLC can be employed for the analysis of lipophilic compounds like this compound. aocs.orgnih.gov HPLC is often coupled with detectors such as ultraviolet (UV) or mass spectrometry (MS) for enhanced sensitivity and specificity. aocs.orgmdpi.com This hyphenated technique, HPLC-MS, is particularly powerful for analyzing this compound in complex biological and food matrices. mdpi.comnih.gov
Cellular and Molecular Biology Techniques
To understand the biological activity of this compound, researchers employ a variety of cellular and molecular biology techniques to investigate its mechanism of action.
Proteomic Analysis (e.g., 2-DE, DIGE, iTRAQ) for Mechanism of Action Elucidation
Proteomic analysis is a powerful approach to study the effects of a compound on the entire protein complement of a cell or organism, providing insights into its mechanism of action. nih.gov In the study of this compound's antibacterial properties against Bacillus subtilis, multiple quantitative proteomic approaches have been utilized, including two-dimensional gel electrophoresis (2-DE), difference gel electrophoresis (DIGE), and isobaric tags for relative and absolute quantitation (iTRAQ). nih.gov
These techniques revealed that this compound treatment induces significant alterations in the expression levels of numerous proteins in B. subtilis. nih.gov The iTRAQ analysis, being the most sensitive of the methods used, identified 139 differentially expressed proteins. nih.govnih.gov The findings from these proteomic studies indicate that this compound's mechanism of action involves the repression of major central metabolic dehydrogenases, leading to a metabolic shutdown. nih.govThis compound.com Furthermore, alterations in universal chaperone proteins, heme biosynthesis, and ribosomal proteins were observed, which are linked to the filamentation of the bacteria. nih.gov
**Table 2: Summary of Proteomic Approaches Used in this compound Research on *Bacillus subtilis***
| Technique | Number of Differentially Expressed Proteins Identified | Key Findings |
|---|---|---|
| 2-DE | 12 | Indicated effects on central metabolism. |
| DIGE | 38 | Supported findings of altered metabolic pathways. |
| iTRAQ | 139 | Revealed repression of central metabolic dehydrogenases, and changes in chaperone, heme biosynthesis, and ribosomal proteins. |
Data sourced from a comprehensive proteomic analysis of this compound's effect on Bacillus subtilis. nih.gov
These advanced proteomic methods are complementary, and their combined use provides a more comprehensive understanding of the cellular response to this compound treatment. nih.govnih.gov
Confocal Laser Scanning Microscopy for Biofilm Studies
Confocal Laser Scanning Microscopy (CLSM) is a powerful technique for the three-dimensional visualization and analysis of biofilms, providing insights into their structure, thickness, and the viability of embedded cells. In research on this compound, CLSM has been employed to elucidate its anti-biofilm properties.
Quantitative Polymerase Chain Reaction (qPCR) for Gene Expression Analysis
Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR, is a crucial molecular biology tool for measuring the expression levels of specific genes. This technique has been applied in this compound research to understand its mechanism of action at the genetic level, particularly how it affects bacterial virulence and resistance.
In a study on vancomycin-resistant Enterococcus faecalis (VREF), qPCR was used to assess the impact of this compound on the expression of key virulence and resistance genes. The results showed that exposing VREF to this compound led to a concentration-dependent downregulation of several critical genes, including vanA (conferring vancomycin (B549263) resistance), ace, asa, efaA, and esp (all involved in biofilm formation and adhesion). nih.gov This demonstrates that this compound's antibacterial activity is not limited to direct cell killing but also involves the suppression of genetic factors essential for pathogenicity.
Similarly, real-time reverse transcriptase-PCR (RT-PCR) has been used to investigate this compound's influence on the production of exotoxins by Staphylococcus aureus. Subinhibitory concentrations of this compound were found to effectively inhibit the expression of genes encoding for α-hemolysin and staphylococcal enterotoxins A (SEA) and B (SEB), which are major virulence factors for this pathogen. nih.gov These findings highlight qPCR as an essential methodology for revealing the molecular pathways targeted by this compound.
Time-Kill Assays for Antimicrobial Activity Assessment
Time-kill assays are a standard microbiological method used to determine the rate and extent of a compound's bactericidal or bacteriostatic activity against a specific microorganism over time. This dynamic assessment provides more detailed information than static minimum inhibitory concentration (MIC) tests.
Research on this compound's effect on Staphylococcus aureus has utilized time-kill assays to characterize its antimicrobial kinetics. In one study, S. aureus cultures were exposed to various concentrations of this compound, and the number of viable cells (colony-forming units per milliliter, CFU/mL) was measured at different time points (e.g., 0, 3, 6, 9, 12, and 24 hours). nih.gov The results demonstrated a dose-dependent bactericidal effect. nih.gov For instance, a concentration of 0.5 µg/mL resulted in a 3.22 log₁₀ reduction in viable cells over 24 hours, while a concentration of 1 µg/mL achieved a more potent 5.31 log₁₀ reduction within the same period. nih.gov A bactericidal effect is typically defined as a ≥ 3 log₁₀ reduction in CFU/mL from the initial inoculum. nih.gov These assays confirm that this compound actively kills bacteria rather than merely inhibiting their growth. nih.gov
| This compound Concentration (µg/mL) | Time (hours) | Log₁₀ Reduction in CFU/mL |
|---|---|---|
| 0.25 | 24 | No significant reduction |
| 0.50 | 24 | 3.22 |
| 1.00 | 24 | 5.31 |
In vitro Assays for Enzyme Inhibition (e.g., FtsZ GTPase activity)
Investigating a compound's ability to inhibit specific enzymes is a key methodology for understanding its mechanism of action. For this compound, in vitro enzyme inhibition assays have been pivotal in identifying its molecular targets within bacterial cells.
A significant target of this compound is the Filamentous temperature-sensitive mutant Z (FtsZ) protein, a homolog of eukaryotic tubulin that is essential for bacterial cell division. nih.govresearchgate.net In vitro studies have demonstrated that this compound directly interferes with FtsZ's function. It has been shown to perturb the assembly dynamics of FtsZ protofilaments and potently suppress the GTPase activity of FtsZ from Mycobacterium tuberculosis (MtbFtsZ). nih.gov The GTPase activity is critical for the proper formation of the Z-ring at the bacterial division site. researchgate.net By inhibiting this activity, this compound effectively blocks bacterial cytokinesis, leading to cell filamentation and eventual death. nih.govresearchgate.net Further biophysical assays determined that this compound binds to MtbFtsZ with a dissociation constant (Kd) of 11 ± 2.3 µM, indicating a strong binding affinity. nih.gov
| Target Enzyme | Bacterial Source | Inhibitory Effect | Binding Affinity (Kd) |
|---|---|---|---|
| FtsZ | Mycobacterium tuberculosis | Suppression of GTPase activity, perturbation of protofilament assembly | 11 ± 2.3 µM |
In vitro Neuronal Cell Culture Models
In vitro neuronal cell culture models are indispensable for studying the effects of compounds on the central nervous system in a controlled environment. These models, which can use primary neurons isolated from animal brains or human-derived neuronal cell lines, allow researchers to investigate mechanisms of neurotoxicity and neuroprotection.
The neuroprotective potential of this compound has been assessed using such models. In one key study, primary rat cerebellar granule neuronal cells and cerebral cortical neurons were used. nih.gov These cultures were subjected to stressors that mimic ischemic injury, such as exposure to glutamate (B1630785) (inducing excitotoxicity) and oxygen-glucose deprivation (OGD). nih.gov The results demonstrated that this compound significantly prevented neuronal death induced by these conditions. nih.gov The study further elucidated the mechanism, showing that this compound's neuroprotective effect involves the activation of the Akt signaling pathway and the induction of heme oxygenase-1 (HO-1), an enzyme with potent antioxidant properties. nih.gov These in vitro models were crucial in identifying the molecular pathways responsible for this compound's beneficial effects on neurons. nih.gov
In vivo Animal Models
In vivo animal models are a critical step in preclinical research, bridging the gap between in vitro findings and potential human applications. These models allow for the evaluation of a compound's efficacy, pharmacokinetics, and safety in a complex, living biological system.
The therapeutic potential of this compound has been evaluated in various animal models. To investigate its neuroprotective effects observed in vitro, a rat model of acute cerebral ischemic stroke was used. nih.gov In this model, the middle cerebral artery was occluded to induce a stroke, followed by reperfusion. Administration of this compound significantly reduced the infarct volume and improved neurological deficits in these animals. nih.gov This outcome correlated with increased expression of the protective enzyme HO-1 in the brain tissue, confirming the in vitro findings. nih.gov
In the context of its antimicrobial properties, this compound has been tested in a mouse model of surgical site infection. A biodegradable coating composed of chitosan (B1678972) and this compound was applied to surgical sutures. The study found that the this compound-coated sutures significantly reduced bacterial colonization and the rate of infection compared to uncoated sutures, demonstrating its efficacy in preventing infections in a live animal model. This compound.com
Mouse Models of Infection
Mouse models are instrumental in evaluating the in vivo efficacy of antimicrobial agents in a controlled setting. In the context of this compound research, mouse models have been employed to investigate its potential in preventing device-associated infections. One notable application is the use of a mouse model of surgical site infection to test the effectiveness of a natural, biodegradable antibacterial coating for surgical sutures.
In this research, a coating composed of chitosan and this compound was applied to surgical sutures. The study found that in the mouse model, the coated sutures significantly reduced bacterial colonization and the rates of infection when compared to uncoated sutures. This compound.com This model helps to bridge the gap between in vitro antibacterial activity and potential clinical applications by demonstrating efficacy within a living organism. This compound.com
Table 1: Findings from Mouse Model of Surgical Site Infection
| Intervention | Model | Key Finding | Reference |
|---|---|---|---|
| Chitosan-Totarol Coated Sutures | Surgical Site Infection | Significantly reduced bacterial colonization and infection rates compared to uncoated sutures. | This compound.com |
Rat Models of Ischemic Stroke
The neuroprotective potential of this compound has been investigated using rat models of ischemic stroke, which are designed to mimic the pathophysiology of stroke in humans. nih.govmednexus.org A commonly used and well-established model is the middle cerebral artery occlusion (MCAo) model. nih.govresearchgate.net This procedure involves temporarily blocking the MCA, a major blood vessel supplying the brain, to induce focal cerebral ischemia, followed by a period of reperfusion where blood flow is restored. nih.govresearchgate.net
In a study utilizing a Sprague-Dawley rat model, cerebral ischemic injury was induced by occluding the middle cerebral artery for two hours, followed by 22 or 46 hours of reperfusion. nih.gov The administration of this compound in this model led to a significant reduction in the resulting infarct volume and an improvement in neurological deficits. nih.gov The research indicated that this compound's protective effects may be linked to the activation of the Akt/HO-1 pathway, which helps in reducing oxidative stress. nih.gov Specifically, this compound was observed to increase the expression of heme oxygenase-1 (HO-1) and enhance the activities of glutathione (B108866) (GSH) and superoxide (B77818) dismutase (SOD). nih.gov
Table 2: Effects of this compound in a Rat Model of Ischemic Stroke
| Parameter Measured | Effect of this compound | Associated Molecular Changes | Reference |
|---|---|---|---|
| Infarct Volume | Significantly reduced | Increased HO-1 expression; Increased GSH and SOD activities | nih.gov |
| Neurological Deficit | Improved |
Canine Wound Healing Models
The efficacy of this compound in promoting wound healing has been assessed through clinical studies involving client-owned dogs with open wounds. These models provide valuable data in a real-world clinical setting, reflecting the complexities of wound healing in non-laboratory conditions.
A study involving 23 client-owned dogs investigated the clinical effectiveness of a commercial this compound product as an adjunctive therapy for open wounds. nih.govresearchgate.net The dogs were divided into a treatment group, which received standard wound care plus a topical this compound application, and a control group, which received only standard wound care. nih.govresearchgate.net The progression of wound healing was quantified by measuring the percentage of wound area reduction over time.
The results demonstrated that the adjunctive use of the this compound product significantly improved the rate of wound healing. nih.govmdpi.com From day 2 through day 7 of the treatment, the percentage of wound area reduction was significantly greater in the group receiving this compound. nih.govresearchgate.net By the end of the study period, the average wound area reduction was substantially higher in the treatment group compared to the control group. nih.govresearchgate.net These findings highlight the potential of this compound as a beneficial adjunctive treatment in canine wound care. mdpi.com
Table 3: Wound Area Reduction in Canine Healing Model
| Group | Treatment | Average Percentage of Wound Area Reduction | Reference |
|---|---|---|---|
| Treatment Group (T-group) | Standard Wound Care + this compound Product | 69.18% ± 18.12 | nih.govresearchgate.net |
| Control Group (C-group) | Standard Wound Care Only | 41.50% ± 20.23 |
Computational Modeling and Chemoinformatics
Molecular Docking for Target Binding Affinity (e.g., Influenza A virus polymerase protein)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds against a specific biological target, such as a protein or enzyme, to identify potential inhibitors.
The influenza A virus RNA-dependent RNA polymerase (RdRp) is a critical enzyme for viral replication and a key target for antiviral drugs. nih.govnih.gov The RdRp is a heterotrimeric complex composed of three subunits: PA, PB1, and PB2. researchgate.net The interaction between these subunits, particularly the PA-PB1 interface, is essential for the polymerase's function, making it an attractive site for inhibitor development. researchgate.netresearchgate.net
Molecular docking simulations can be used to assess the binding affinity of compounds like this compound to specific pockets on the surface of the influenza polymerase. By calculating a scoring function, the simulation predicts how well the compound fits into the target's active site and the strength of the interaction. nih.gov This in silico approach allows researchers to prioritize compounds for further in vitro and in vivo testing, potentially accelerating the discovery of new antiviral agents that could disrupt the polymerase assembly or function. researchgate.net
Prediction of Bioactivity and Mechanism of Action
Computational and chemoinformatic tools play a significant role in predicting the biological activity and elucidating the mechanism of action of natural products like this compound. Based on a compound's chemical structure, these methods can forecast its likely biological targets and physiological effects.
For this compound, its potent antibacterial activity has been well-documented. nih.gov Studies have revealed that its mechanism of action involves the disruption of bacterial cell membrane integrity and function. nih.govresearchgate.net Research using phospholipid model membranes showed that this compound alters the physical properties of the lipid bilayer, which can compromise the membrane's functional integrity and explain its antibacterial effects. nih.gov Further investigations have demonstrated that this compound can inhibit the bacterial respiratory electron transport chain. nih.gov Specifically, it was found to inhibit oxygen consumption and the oxidation of NADH in bacterial membrane preparations, suggesting its site of action is near Coenzyme Q (CoQ) in the electron transport chain. nih.gov
Chemoinformatic approaches can analyze the structural features of this compound—a hydrophobic diterpenoid—and compare them to databases of compounds with known mechanisms. This can lead to predictions that this compound is likely to interact with lipid-rich structures like cell membranes, aligning with experimental observations. These predictive models help to generate hypotheses and guide experimental research to confirm the precise molecular interactions responsible for a compound's bioactivity.
Microbiological Assays
Microbiological assays are fundamental laboratory methods used to determine the potency and efficacy of antimicrobial compounds by measuring their effect on specific microorganisms. news-medical.net These assays are essential for quantifying the antibacterial activity of substances like this compound. Common methods include agar (B569324) diffusion and broth dilution techniques to determine parameters such as the Minimum Inhibitory Concentration (MIC). nih.govdergipark.org.tr
The antibacterial spectrum of this compound has been extensively evaluated against a range of bacteria, particularly Gram-positive pathogens. nih.govresearchgate.net The MIC, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a key metric derived from these assays. pearlbiosystem.com
Studies have consistently shown this compound to be effective at low concentrations against various strains of Staphylococcus aureus, including food-borne isolates. nih.gov Research has also confirmed its activity against clinically relevant veterinary pathogens like Staphylococcus pseudintermedius and Staphylococcus coagulans, including both methicillin-susceptible and methicillin-resistant strains. researchgate.net Furthermore, in vitro testing against pathogens isolated from canine wounds has demonstrated this compound's antimicrobial properties, with potent activity against Gram-positive bacteria. nih.govresearchgate.net
Table 4: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacteria
| Bacterial Species | Strain Type | Reported MIC (µg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus | ATCC 29213 | 2 | nih.gov |
| Staphylococcus aureus | Food-borne isolates | 2 - 4 | nih.govresearchgate.net |
| Staphylococcus aureus | Bovine mastitis isolates (33 strains) | 0.5 - 1 | researchgate.net |
| Staphylococcus pseudintermedius | Canine/feline isolates (methicillin-susceptible & resistant) | 4 | researchgate.net |
| Staphylococcus coagulans | Canine/feline isolates (methicillin-susceptible & resistant) | 4 (one strain at 40) | researchgate.net |
| Gram-positive pathogens | Canine wound isolates | 4 | nih.govresearchgate.net |
| Gram-negative pathogens | Canine wound isolates | 256 - 512 | nih.govresearchgate.net |
Minimum Inhibitory Concentration (MIC) Determination (Agar Dilution, Broth Dilution)
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's effectiveness, defined as the lowest concentration that prevents visible growth of a bacterium under defined conditions. sahmri.org.aunih.govscilit.com This value is critical for assessing the susceptibility of bacteria to a compound and for evaluating the potential of new antimicrobial agents. nih.gov Two primary methods for determining the MIC of this compound are the agar dilution and broth dilution techniques. sahmri.org.aunih.govscilit.comsemanticscholar.org
In the agar dilution method , varying concentrations of this compound are incorporated into a nutrient agar medium. nih.gov A standardized number of bacterial cells are then applied to the surface of these plates. nih.gov Following incubation, the MIC is identified as the lowest concentration of this compound that inhibits bacterial growth on the agar. nih.gov
The broth dilution method is frequently performed in a 96-well microtiter plate format. nih.govubc.ca In this assay, bacteria are inoculated into a liquid growth medium containing serial dilutions of this compound. nih.govubc.ca After an incubation period, typically 16-20 hours, the plates are examined for visible signs of bacterial growth (turbidity). nih.gov The MIC is the lowest concentration of this compound where no growth is observed. ubc.ca
Research has demonstrated the potent antibacterial activity of this compound, with MIC values varying depending on the bacterial strain. For instance, against several food-borne isolates of Staphylococcus aureus, the MIC values for this compound were found to be in the range of 2–4 μg/ml. nih.gov The MIC value of this compound against S. aureus ATCC 29213 was specifically determined to be 2 μg/ml. nih.gov Furthermore, this compound has shown significant activity against vancomycin-resistant Enterococcus faecalis (VREF), exhibiting an MIC of a mere 0.25 µg/mL. nih.gov
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus (food-borne isolates) | 2-4 |
| Staphylococcus aureus ATCC 29213 | 2 |
| Vancomycin-resistant Enterococcus faecalis (VREF) | 0.25 |
Zone of Inhibition (ZOI) Determination
The Zone of Inhibition (ZOI) or Kirby-Bauer test is a widely used method to evaluate the antimicrobial activity of a substance. microbe-investigations.com This technique involves placing discs impregnated with the test compound, in this case, this compound, onto an agar plate that has been uniformly inoculated with a specific bacterium. microbe-investigations.com The plate is then incubated under conditions suitable for bacterial growth. microbe-investigations.com If this compound is effective at inhibiting the growth of the bacterium, a clear circular area will appear around the disc where the bacteria have not grown. singerinstruments.com The diameter of this "zone of inhibition" is then measured to provide a semi-quantitative assessment of the compound's potency; a larger zone generally indicates greater antimicrobial activity. microbe-investigations.commicrobe-investigations.com
This method serves as an effective initial screening tool to identify promising antimicrobial compounds and to compare their effectiveness against different microorganisms. microbe-investigations.com In studies investigating this compound's effect on Staphylococcus aureus ATCC 29213, the size of the inhibition zone was directly related to the concentration of this compound on the disc. nih.gov
Table 2: Zone of Inhibition (ZOI) of this compound against Staphylococcus aureus ATCC 29213
| This compound Concentration (µg/mL) | Zone of Inhibition Diameter (mm) |
|---|---|
| 0.25 | 5.80 |
| 0.5 | 10.58 |
| 1 | 14.35 |
| 2 | 19.88 |
Checkerboard Assays for Synergistic Effects
Checkerboard assays are a well-established in vitro method used to evaluate the interactions between two antimicrobial compounds when used in combination. mdpi.commdpi.com This technique is particularly useful for determining whether the combined effect is synergistic (the total effect is greater than the sum of the individual effects), additive, or antagonistic (the combined effect is less than the individual effects). mdpi.commdpi.com
The assay is typically performed in a microtiter plate where concentrations of one compound are serially diluted along the rows and a second compound is serially diluted along the columns. creative-diagnostics.com This creates a matrix of various concentration combinations of the two agents. creative-diagnostics.com Each well is then inoculated with a standardized suspension of the target microorganism and incubated. researchgate.net The interaction between the two compounds is quantified by calculating the Fractional Inhibitory Concentration (FIC) index. creative-diagnostics.com An FIC index of ≤ 0.5 typically indicates synergy, while a value > 4 suggests antagonism. creative-diagnostics.com
Research has explored the synergistic potential of this compound with conventional antibiotics. For example, studies have shown that sublethal concentrations of this compound in combination with vancomycin demonstrate antibacterial activity against vancomycin-resistant Enterococcus faecalis (VREF). nih.gov This suggests that this compound could potentially be used as an adjuvant to enhance the efficacy of existing antibiotics against resistant bacterial strains. nih.gov
Biofilm Inhibition and Eradication Assays
Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously difficult to treat due to their increased resistance to antibiotics. nih.govscispace.com Assays to determine a compound's ability to both prevent the formation of biofilms (inhibition) and to destroy existing ones (eradication) are crucial in the development of new anti-biofilm agents. nih.govscispace.com
These assays are commonly conducted in 96-well microtiter plates. nih.govplantsjournal.com For biofilm inhibition assays , the wells are treated with varying concentrations of the test compound (this compound) at the same time as they are inoculated with bacteria. plantsjournal.com After an incubation period that allows for biofilm formation in control wells, the plates are washed to remove non-adherent bacteria. plantsjournal.com The remaining biofilm is then quantified, often using a staining agent like crystal violet. nih.govplantsjournal.com
For biofilm eradication assays , a pre-formed biofilm is first established in the wells of the microtiter plate. plantsjournal.com The established biofilm is then treated with different concentrations of the test compound. plantsjournal.com After a set exposure time, the remaining viable biofilm is quantified to determine the compound's ability to eradicate the established biofilm. nih.gov
Studies have demonstrated this compound's efficacy in both inhibiting and eradicating biofilms. It has shown potent antibiofilm effects against vancomycin-resistant Enterococcus faecalis (VREF), where it was found to inhibit not only the biofilm mass but also the viability of the bacterial cells within the biofilm. nih.gov
Preclinical Research and Therapeutic Potential
Evaluation in Drug Discovery and Development
Totarol's unique chemical structure and potent biological activity have positioned it as a valuable candidate in drug discovery and development. wikipedia.org Researchers have been motivated by its ability to inhibit a wide range of microorganisms, including Gram-positive bacteria. wikipedia.orggoogle.com Preclinical studies have demonstrated its efficacy against clinically relevant pathogens such as Staphylococcus aureus, including methicillin-resistant strains (MRSA), and Streptococcus pyogenes. This compound.com
The exploration of This compound (B1681349) in drug discovery extends to modifying its original structure to create novel derivatives with enhanced properties. Chemists have synthesized new molecules from this compound that have shown significant antiproliferative action against various human cancer cell lines in laboratory settings. This compound.com Additionally, "pro-drugs" of this compound have been developed, which convert to the active form within the body and have demonstrated superior efficacy in inhibiting bacterial growth compared to this compound itself. This compound.com These investigations highlight this compound's potential as a scaffold for developing new drugs to combat bacterial infections and potentially cancer. This compound.com
Assessment of in vitro Potency versus in vivo Efficacy
The translation of in vitro potency to in vivo efficacy is a critical step in drug development. While in vitro studies provide a strong indication of a compound's potential, in vivo models are necessary to understand its behavior in a complex biological system. nih.govnih.gov
In vitro Potency of this compound:
Numerous studies have established the potent in vitro antimicrobial activity of this compound. Its Minimum Inhibitory Concentrations (MICs) against various bacterial strains have been determined, showcasing its effectiveness at low concentrations. For instance, the MICs for Staphylococcus aureus strains have been reported to be in the range of 2–4 μg/ml. nih.gov
| Microorganism | Reported in vitro Potency (MIC) |
| Staphylococcus aureus | 2-4 µg/mL nih.gov |
| Staphylococcus pseudintermedius | 4 µg/mL mdpi.com |
| Gram-positive wound pathogens (canine) | 4 µg/mL mdpi.com |
In vivo Efficacy of this compound:
While extensive in vivo data in humans is not available due to its preclinical stage, studies in animal models have shown promising results. In a randomized controlled clinical trial on dogs with open wounds, topical application of this compound combined with standard wound care resulted in enhanced and faster wound healing compared to standard care alone. mdpi.com Another study on dogs with superficial pyoderma, a bacterial skin infection, found that a 1% w/v this compound preparation was more effective in reducing lesion scores than a standard chlorhexidine wash after seven days of topical application. healthypets.org.nz These findings suggest that this compound's potent in vitro activity can translate to tangible therapeutic benefits in in vivo settings, particularly for topical applications in veterinary medicine. healthypets.org.nzmdpi.com
Exploration of Novel Therapeutic Targets and Lead Compound Development
A key aspect of drug discovery is the identification of novel therapeutic targets and the development of lead compounds that can modulate these targets. hilarispublisher.comwysebridge.com Research into this compound's mechanism of action has revealed its ability to interact with specific cellular components, opening up new avenues for therapeutic intervention. This compound.com
One of the significant discoveries is this compound's ability to inhibit the assembly dynamics of FtsZ, a crucial protein involved in bacterial cell division. This compound.com By perturbing the formation of the Z-ring, a structure essential for bacterial cytokinesis, this compound effectively halts bacterial proliferation. This compound.com This specific targeting of FtsZ suggests that this compound could be a valuable lead compound for the development of novel antibacterial drugs with a distinct mechanism of action from existing antibiotics. This compound.com
Furthermore, this compound has been investigated for its potential as an anti-influenza A virus agent. Studies have shown that it has a high binding affinity to the active site of the influenza A virus polymerase protein, indicating its potential to inhibit viral replication. This compound.com The identification of these specific molecular targets underscores this compound's promise as a lead compound for developing new therapies against both bacterial and viral infections. This compound.com
Challenges in Bioavailability and Delivery Systems
A significant hurdle in the therapeutic application of many natural compounds, including this compound, is their poor bioavailability. mdpi.com Bioavailability refers to the proportion of a substance that enters the circulation when introduced into the body and is able to have an active effect. leadingedgehealth.com For a compound to be effective systemically, it must be absorbed and distributed to the target site in sufficient concentrations.
To overcome the challenges associated with the low aqueous solubility and potential poor bioavailability of hydrophobic compounds like this compound, researchers are exploring advanced drug delivery systems. mdpi.com Nanoencapsulation technologies, such as the use of Poly(lactic-co-glycolic acid) (PLGA) nanoparticles, are being investigated to enhance the delivery of this compound. This compound.com By encapsulating this compound within these nanoparticles, it may be possible to improve its sustained release, bioavailability, and direct delivery to the site of infection. This compound.com Another approach involves the use of whey protein-totarol nanoparticles, where ultrasound treatment has been shown to improve their physicochemical properties and antimicrobial activities. This compound.com These innovative delivery systems hold the potential to unlock the full therapeutic capabilities of this compound for a wider range of applications.
Safety and Toxicity Profiling in Preclinical Studies
Assessing the safety and toxicity of a compound is a critical component of preclinical research. While comprehensive toxicity data for this compound is not extensively detailed in the public domain, existing studies and its long history of use in certain applications provide some insights into its safety profile.
It has been noted that this compound possesses low toxicity. nih.gov The half-maximal inhibitory concentration (IC50) of this compound was reported to be 7.5 μg/ml, and the concentrations at which it exhibits antibacterial activity are lower than this value. nih.gov This suggests a favorable therapeutic window for its antimicrobial applications. Furthermore, this compound has been successfully used in formulations for over two decades, which provides some level of confidence in its safety for topical use. yourbestbuddy.co.nz The Environmental Working Group (EWG) Skin Deep® database assigns this compound a low hazard score for concerns such as cancer, allergies, and immunotoxicity, and developmental and reproductive toxicity. ewg.org However, it is important to note that this is based on available data and more rigorous, systematic preclinical toxicity studies would be required for regulatory approval for new therapeutic uses.
Potential Applications in Veterinary Medicine
The potent antimicrobial properties of this compound have led to its investigation and use in veterinary medicine, particularly for companion animals. healthypets.org.nzmdpi.com Its efficacy against common skin pathogens in dogs makes it a promising alternative or adjunct to conventional treatments. mdpi.com
Clinical research has demonstrated the effectiveness of this compound in treating superficial pyoderma in dogs, a common bacterial skin infection. healthypets.org.nz A study showed that a topical this compound preparation was more effective than the standard antiseptic chlorhexidine in reducing lesion scores. healthypets.org.nz Furthermore, in a clinical trial involving dogs with open wounds, the application of this compound was shown to accelerate the rate of wound area reduction, highlighting its potential to enhance wound healing. mdpi.com These findings support the use of this compound-containing topical products as a treatment option for skin infections in dogs and cats, including those caused by methicillin-resistant staphylococci. researchgate.net The historical use of this compound in traditional veterinary medicine for conditions like canine distemper and gall sickness in cattle further underscores its long-standing presence in animal healthcare. mdpi.com
Potential in Food Preservation
The antimicrobial properties of this compound also extend to its potential use as a natural food preservative. nih.gov The increasing demand for natural alternatives to synthetic preservatives has driven research into plant-derived compounds like this compound. nih.gov Its ability to inhibit the growth of foodborne pathogens, such as Staphylococcus aureus, makes it a candidate for extending the shelf-life and ensuring the safety of food products. nih.gov
Research has shown that this compound can effectively inhibit the growth of S. aureus in a food model system like carrot juice, both at room temperature and under refrigeration. nih.gov The mechanism of its antibacterial action involves damaging the cell membranes of the bacteria, leading to the leakage of cellular contents and ultimately cell death. nih.gov The historical context of this compound's potential use in preserving meat by Neolithic inhabitants further supports its long-recognized preservative qualities. This compound.com These findings suggest that this compound could be a promising natural antibacterial additive for the food industry. nih.gov
Future Directions and Research Gaps
Elucidation of Remaining Undetermined Mechanisms of Action
While totarol's antimicrobial properties are acknowledged, its precise mode of action is not yet fully clear, and various inhibitory mechanisms have been proposed. wikipedia.orgresearchgate.net Research suggests that This compound (B1681349) may exert its antibacterial effects through multiple pathways. Proposed mechanisms include the inhibition of penicillin-binding protein 2' (PBP2') synthesis in Staphylococcus aureus strains resistant to penicillin. wikipedia.org It may also inhibit efflux pumps like MsrA, although further clarity is needed on whether MsrA functions as an efflux pump. wikipedia.org Another hypothesis suggests that this compound could inhibit bacterial respiratory transport, though this is considered unlikely given its effectiveness against anaerobic organisms. wikipedia.org
More recently, it has been hypothesized that this compound inhibits Gram-positive and acid-fast bacteria by targeting the FtsZ protein, which is essential for bacterial cell division and forms the Z-ring. wikipedia.orgThis compound.comchemfaces.com Studies have shown that this compound can perturb the assembly dynamics of FtsZ protofilaments in the Z-ring. chemfaces.com Additionally, this compound might disrupt the structural integrity of the bacterial phospholipid bilayer by weakening Van der Waals interactions via its phenolic group, potentially impairing ATP synthesis. wikipedia.org However, the concentrations at which this membrane disruption was observed were significantly higher than those required for antibacterial activity, making it less likely as a primary mechanism at lower, effective concentrations. wikipedia.org
Further research is needed to definitively identify the molecular and cellular targets of this compound and to fully elucidate the mechanisms underlying its diverse biological activities, including its antioxidant and anti-inflammatory effects. biorlab.comresearchgate.net Understanding these mechanisms at a deeper level is essential for rational drug design and development.
Further Exploration of Structure-Activity Relationships for Targeted Synthesis
Investigations into the relationship between the chemical structure of this compound and its biological activities, particularly its antibacterial effects, have shown that the phenolic moiety is crucial for its potent activity. utl.pt Studies involving the synthesis and evaluation of this compound derivatives have provided insights into how structural modifications can influence activity. massey.ac.nznih.gov For instance, ring-B derivatization of this compound has yielded compounds that retain significant antibacterial activity against certain Gram-positive bacteria, although none were more active than this compound itself against the tested strains. doi.org A trend between antibacterial activity and lipophilicity has been observed in some derivatives. doi.org
Continued exploration of structure-activity relationships (SAR) is vital for the targeted synthesis of novel this compound analogs with enhanced potency, improved specificity, and potentially reduced toxicity. biorlab.comnih.gov This involves systematically modifying different parts of the this compound molecule and evaluating the resulting compounds' biological activities against a range of targets. Such studies can provide important guidance for developing more effective therapeutic agents based on the this compound scaffold. nih.gov
Investigation of in vivo Efficacy and Pharmacokinetics
While in vitro studies have demonstrated this compound's promising biological activities, there is a critical need for more comprehensive in vivo efficacy studies to evaluate its therapeutic potential in living organisms. google.comresearchgate.net Some in vivo studies have been conducted, for example, evaluating this compound for promoting open wound healing in dogs, where it showed significant antimicrobial activity against clinical wound pathogens and improved wound area reduction. nih.gov this compound has also shown vascular protective effects in vivo in rats by activating the PKB/HO-1 pathway, leading to reduced oxidative stress and suppression of ischemia-induced brain injury. mdpi.comresearchgate.net
However, detailed pharmacokinetic studies are required to understand how this compound is absorbed, distributed, metabolized, and excreted in different biological systems. google.comresearchgate.net Information on its bioavailability, half-life, and tissue distribution is essential for determining appropriate dosing regimens and evaluating potential drug interactions. The lack of comprehensive pharmacokinetic data represents a significant gap in the research needed for clinical translation.
Development of Advanced Delivery Systems to Enhance Bioavailability
This compound's hydrophobic nature can pose challenges for its formulation and delivery, potentially affecting its bioavailability and efficacy, particularly for systemic applications. utl.ptnih.gov The development of advanced drug delivery systems is a key area for future research to overcome these limitations. researchgate.net
Approaches such as encapsulating this compound in nanoparticles or microspheres using biodegradable polymers like poly(lactide-co-glycolide) (PLGA) have shown promise in enhancing its properties and providing sustained release. This compound.comresearchgate.netnorthampton.ac.uk Nanoparticle-based delivery systems have been explored for their potential to improve the stability and physicochemical properties of hydrophobic compounds. researchgate.net Incorporating this compound into such systems could enhance its efficacy, particularly for treating localized infections like biofilm-related infections. This compound.com Other strategies, such as using this compound as a coating on surfaces like dental implants to prevent bacterial colonization, are also being investigated. This compound.commdpi.comresearchgate.net Further research is needed to develop and optimize these delivery systems to improve this compound's solubility, stability, targeted delivery, and ultimately, its bioavailability in vivo.
Comprehensive Toxicological Assessments for Therapeutic Applications
Before this compound can be widely used in therapeutic applications, comprehensive toxicological assessments are essential to determine its safety profile in various systems and at different concentrations. biorlab.com While some studies have indicated low toxicity in specific in vitro models, such as on human vaginal epithelial cells within a broad range of incubation times, a full understanding of potential adverse effects is needed. google.comnih.gov
Future research should include detailed in vitro and in vivo toxicity studies, including assessments of acute and chronic toxicity, genotoxicity, reproductive toxicity, and potential interactions with other drugs. These studies are critical for establishing safe dosage ranges and identifying any potential risks associated with long-term or systemic use.
Translational Research and Clinical Trial Considerations
Translating the promising preclinical findings on this compound into clinical applications requires significant translational research efforts and well-designed clinical trials. researchgate.netnih.gov Despite its demonstrated efficacy against various microorganisms and potential therapeutic properties, this compound's commercial application remains primarily in the cosmetic industry. wikipedia.org
Future directions should focus on conducting rigorous clinical trials to evaluate the efficacy and safety of this compound-based formulations for specific medical conditions. scribd.comvirginia.edu This includes studies to establish optimal dosing, evaluate different routes of administration, and assess its effectiveness in target patient populations. ekfs.denih.gov Translational research will be crucial to bridge the gap between laboratory findings and clinical practice, addressing challenges related to formulation, manufacturing, regulatory requirements, and patient outcomes. virginia.eduekfs.demonash.edu
Exploration of Broader Pharmacological Spectrum and Multi-Target Activity
This compound has demonstrated a range of biological activities beyond its well-known antimicrobial effects, including antioxidant, anti-inflammatory, neuroprotective, and potential anti-cancer properties. biorlab.comThis compound.commdpi.comresearchgate.netmdpi.comontosight.ai Further research is needed to comprehensively explore this broader pharmacological spectrum and investigate its potential multi-target activity. nih.gov
Understanding if this compound can simultaneously modulate multiple pathways involved in complex diseases, such as infections with associated inflammation or neurodegenerative conditions, could open up new therapeutic avenues. researchgate.netmdpi.com Studies could investigate its effects on other pathogens, explore its synergistic potential with existing drugs, and delve deeper into its mechanisms in non-antimicrobial contexts. This compound.comgoogle.commdpi.comnih.gov This broader exploration could reveal novel applications and highlight the potential of this compound as a versatile lead compound for drug development.
Sustainable Production and Scalability for Commercial Applications
Ensuring a sustainable and scalable supply of this compound is critical for its widespread commercial application. Current methods, such as supercritical CO₂ extraction from recycled Totara wood, offer a foundation for sustainable sourcing. livingnature.comgoogle.comThis compound.comruraldelivery.net.nzpersonalcaremagazine.comnaturalhealthproducts.nzThis compound.com The abundance of fallen Totara trees in New Zealand suggests a potentially large, albeit not infinite, stock of raw material. This compound.com However, scaling up extraction processes to meet increasing market demand requires investment in infrastructure and optimization of extraction yields. pureadvantage.org Research into efficient processing of the raw material, such as chipping and powdering, is also relevant for scalability. This compound.com Exploring alternative sustainable sources or developing economically viable synthetic routes that minimize environmental impact could also contribute to meeting future demand. google.com The focus on utilizing deadwood aligns with circular economy principles, minimizing the need to fell live trees and reducing waste. saucemag.co.nz Continued innovation in extraction technologies, aiming for higher yields and lower energy consumption, will be crucial for the economic and environmental sustainability of this compound production. This compound.comruraldelivery.net.nzpureadvantage.org
Q & A
Q. What are the established methods for synthesizing Totarol in laboratory settings?
this compound is synthesized via an 11-step linear sequence starting from commercially available nitriles. The final step involves Wolff-Kishner reduction to yield (+)-totarol, validated through TLC, GC-MS, and H NMR for structural confirmation. Modest yields (~50%) are typical, with purity critical for biological activity .
Q. How does this compound exert its antibacterial effects against Gram-positive bacteria?
this compound inhibits bacterial cytokinesis by targeting FtsZ, a protein essential for Z-ring formation during cell division. At 1.5–2 µM, it reduces Z-ring frequency in Bacillus subtilis and disrupts FtsZ protofilament assembly in Mycobacterium tuberculosis, suppressing GTPase activity. This mechanism is selective, with minimal impact on human microtubules .
Q. What purification techniques improve this compound’s bioactivity?
Column chromatography increases purity from ~68% to >95%, confirmed via TLC and colorimetric assays. Higher purity enhances antimicrobial efficacy, as impurities in crude extracts may antagonize synergistically active compounds in the natural mixture .
Q. How is this compound extracted from natural sources, and how does extraction method affect yield?
Supercritical CO extraction of Podocarpus totara heartwood produces a mixture of this compound (~82%) and 63 related diterpenes. This method avoids organic solvents, yielding a synergistic complex with superior antimicrobial activity compared to synthetic or single-compound isolates .
Advanced Research Questions
Q. How do synergistic interactions between this compound and related diterpenes enhance antimicrobial potency?
The natural this compound™ mixture exhibits 8-fold higher bactericidal activity against Staphylococcus aureus when combined with anacardic acid (MBC reduced from 1.56 to 0.2 µg/mL). Synergy studies require combinatorial MIC/MBC assays and isobologram analysis to validate additive, antagonistic, or synergistic effects .
Q. What conformational changes does this compound induce in FtsZ to inhibit protofilament assembly?
this compound binds MtbFtsZ with a of 11 µM, increasing fluorescence in ANS-binding assays and decreasing pyrene-labeled FtsZ fluorescence. This indicates hydrophobic exposure and conformational shifts that destabilize protofilament bundling, observed via TEM as narrowed filament widths and aggregation .
Q. How can researchers address discrepancies between in vitro and in vivo efficacy of this compound?
In vivo models (e.g., mastitis in cattle) require residue analysis to assess bioavailability and tissue clearance. Pharmacokinetic studies using HPLC or LC-MS can correlate plasma concentrations with antimicrobial activity, addressing factors like protein binding or metabolic degradation .
Q. What experimental strategies resolve contradictions in this compound’s anti-inflammatory vs. antimicrobial activity?
Dose-response profiling is critical: anti-inflammatory effects (e.g., COX-2 inhibition) may dominate at lower concentrations (<1 µM), while FtsZ targeting occurs at higher doses (>2 µM). Dual-activity studies should use transcriptomic (RNA-seq) and proteomic (Western blot) approaches to map pathway engagement .
Q. Why does this compound show species-specific activity against Mycobacterium tuberculosis but not Gram-negative pathogens?
Gram-negative bacteria’s outer membrane limits intracellular uptake. Permeability assays (e.g., NPN uptake) and efflux pump inhibition studies (with phenylalanine-arginine β-naphthylamide) can test this hypothesis. This compound’s efficacy against Mtb correlates with FtsZ sequence divergence from human tubulin .
Q. How can researchers standardize this compound quantification in complex natural mixtures?
GC-MS or HPLC with diode-array detection (DAD) using (+)-totarol as a reference standard is recommended. Calibration curves must account for co-eluting diterpenes, validated via spiked recovery experiments in plant matrices .
Methodological Considerations
- Data Contradictions : Discrepancies in MIC values between studies may arise from strain variability or purity differences. Standardize using CLSI guidelines and report purity levels .
- Animal Studies : For in vivo dosing, prepare stock solutions in DMSO/PEG300/Tween 80 (e.g., 5% DMSO + 30% PEG300) to ensure solubility. Monitor residue clearance in milk/meat via LC-MS for veterinary applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
